molecular formula C11H14ClNO B6601148 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide CAS No. 13230-84-7

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Cat. No.: B6601148
CAS No.: 13230-84-7
M. Wt: 211.69 g/mol
InChI Key: SRAMTXJPLPJVNA-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide ( 13230-84-7) is a high-value chemical intermediate with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . As an N-alkyl chloroacetamide derivative, this compound is characterized by its reactive chloroacetyl group and a phenethyl moiety substituted with a methyl group on the nitrogen atom. This specific structure makes it a versatile building block in organic synthesis, particularly in the research and development of pharmaceuticals and other specialty chemicals. Researchers utilize this compound primarily as a precursor in synthetic routes, where its chloro group can undergo further nucleophilic substitution reactions to form more complex molecules. It is strictly for professional laboratory research and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human consumption. Proper safety protocols must be followed; the compound may be hazardous, and safety data should be consulted prior to use .

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAMTXJPLPJVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502494
Record name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-84-7
Record name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide chemical structure and properties

[1][2]

Executive Summary

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is a specialized organochlorine intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1][2] Unlike its non-methylated analog (used in Praziquantel synthesis), this


-methyl-1,2,3,4-tetrahydroisoquinolin-1-ones

Part 1: Chemical Identity & Structural Analysis[3]

Chemical Data Matrix
PropertySpecification
CAS Number 13230-84-7
IUPAC Name 2-Chloro-

-methyl-

-(2-phenylethyl)acetamide
Molecular Formula C

H

ClNO
Molecular Weight 227.69 g/mol
Physical State Viscous brown oil (at RT)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Functional Groups

-Chloroacetyl (Electrophile),

-Methyl-Phenethylamine (Nucleophile/Backbone)
Structural Logic

The molecule consists of three distinct domains governing its reactivity:

  • The Electrophilic "Warhead" (

    
    -Chloroacetyl):  The C-Cl bond is highly susceptible to nucleophilic attack (
    
    
    ) or activation by Lewis acids to form an acyl-iminium or carbocation species.
  • The Linker (

    
    -Methyl Amide):  The tertiary amide bond is chemically robust, preventing premature hydrolysis while directing the geometry required for cyclization.
    
  • The Nucleophilic Arene (Phenethyl Group): The phenyl ring acts as an internal nucleophile during Friedel-Crafts cyclization, enabling the formation of bicyclic systems.

Part 2: Synthesis & Production Protocols

Reaction Mechanism: Schotten-Baumann Acylation

The synthesis involves the


Critical Control Point: The reaction is highly exothermic. Temperature control (

Experimental Protocol
  • Scale: 10.0 g scale (Example)

  • Reagents:

    • 
      -Methylphenethylamine (1.0 eq)
      
    • Chloroacetyl Chloride (1.2 eq)[3]

    • Triethylamine (TEA) (1.5 eq) or NaOH (aq)

    • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with

    
    -methylphenethylamine and TEA in anhydrous DCM. Purge with 
    
    
    .
  • Cooling: Submerge the flask in an ice/brine bath to reach an internal temperature of

    
    .
    
  • Addition: Add chloroacetyl chloride dropwise over 30–45 minutes. Do not allow temperature to exceed

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with ice water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO

    
    , and brine.
    
  • Isolation: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Result: Yields a brown oil (approx. 85–90% purity), suitable for downstream cyclization without further purification.

Synthesis Workflow Diagram

SynthesisWorkflowStartPrecursors:N-Methylphenethylamine+ Chloroacetyl ChlorideProcess1Step 1: Acylation(DCM, TEA, 0°C)Schotten-BaumannStart->Process1 Dropwise AdditionIntermediateCrude ReactionMixtureProcess1->Intermediate Stir 6h @ RTWorkupStep 2: Workup(Acid/Base Wash)Intermediate->Workup QuenchProductProduct:2-Chloro-N-methyl-N-(2-phenylethyl)acetamide(Brown Oil)Workup->Product Concentration

Caption: Logical workflow for the synthesis of CAS 13230-84-7 via nucleophilic acyl substitution.

Part 3: Reactivity & Pharmaceutical Applications[8]

The "Hidden" Application: Intramolecular Cyclization

The primary value of this compound lies in its ability to undergo Intramolecular Friedel-Crafts Alkylation . Under Lewis Acid catalysis (e.g., AlCl

tetrahydroisoquinoline
  • Reaction: 2-Chloro-

    
    -methyl-
    
    
    -(2-phenylethyl)acetamide
    
    
    2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline .
  • Significance: This generates the lactam scaffold found in numerous alkaloids and isoquinoline-based drugs.

Mechanism of Cyclization
  • Activation: AlCl

    
     coordinates with the Chlorine atom, weakening the C-Cl bond.
    
  • Electrophilic Attack: The resulting electrophilic carbon attacks the ortho position of the phenyl ring.

  • Aromatization: Loss of a proton restores aromaticity, yielding the bicyclic lactam.

Cyclization Pathway Diagram

CyclizationMechanismSubstrate2-Chloro-N-methyl-N-(2-phenylethyl)acetamideComplexAlCl3-Complex(Activated Electrophile)Substrate->Complex + AlCl3 (Lewis Acid)TransitionSigma Complex(Intramolecular Attack)Complex->Transition Friedel-CraftsAlkylationProduct2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinolineTransition->Product - HCl(Aromatization)

Caption: Mechanism of AlCl3-mediated cyclization to form the tetrahydroisoquinoline core.

Pharmaceutical Relevance[2][6][8]
  • Isoquinoline Alkaloids: The cyclized product is a direct precursor to simple benzylisoquinoline alkaloids.

  • Drug Development:

    • Lumateperone (ITI-007): While Lumateperone uses a specific butyrophenone system, related

      
      -methyl-chloroacetamides are cited in patent literature for synthesizing tricyclic systems via similar cyclization strategies.
      
    • Analgesics: The tetrahydroisoquinoline motif is structurally related to fragments of morphinan opioids, though this specific molecule is a distant precursor.

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent . It poses specific hazards that must be managed via engineering controls.

Hazard ClassDescriptionMitigation Protocol
Skin Sensitizer Capable of causing allergic contact dermatitis.Double-gloving (Nitrile) and Tyvek sleeves required.
Corrosive Chloroacetyl moiety hydrolyzes to HCl on moist surfaces.Handle only in a fume hood; store in desiccated glass.
Inhalation Toxicity Vapor/mist can damage respiratory mucosa.Use local exhaust ventilation (LEV).

Decontamination Protocol: Spills should be treated with a solution of 10% aqueous ammonia or ethanolamine to nucleophilically displace the chloride and deactivate the alkylating potential before disposal.

References

  • Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. PrepChem. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Tetrahydroisoquinolines. Organic Chemistry Portal. Retrieved from [Link]

Literature review of N-methyl-N-phenethyl chloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-methyl-N-phenethyl Chloroacetamide Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chloroacetamide Scaffold

The N-methyl-N-phenethyl chloroacetamide core structure belongs to the broader class of alpha-haloacetamides, a chemical scaffold that has garnered significant interest in medicinal chemistry.[1] These compounds are characterized by a reactive α-chloro-substituted amide group, which serves as a versatile pharmacophore and a valuable intermediate for further chemical elaboration.[2][3] The reactivity of the carbon-chlorine bond is central to their biological activity, often enabling covalent interactions with biological targets.[2][3] The presence of the N-methyl-N-phenethyl moiety introduces specific steric and lipophilic characteristics that can be fine-tuned to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering a valuable resource for professionals in drug discovery and development.[1]

Core Synthetic Strategies: N-Acylation

The most prevalent and efficient method for synthesizing N-methyl-N-phenethyl chloroacetamide derivatives is through a nucleophilic acyl substitution, often under Schotten-Baumann reaction conditions.[1] This involves the acylation of N-methylphenethylamine with chloroacetyl chloride.[4] The reaction's success hinges on the nucleophilic attack of the secondary amine on the highly electrophilic carbonyl carbon of the acid chloride.

The causality behind this experimental choice lies in its robustness and high yield. Chloroacetyl chloride is a potent acylating agent, and N-methylphenethylamine is a readily available nucleophile. The inclusion of a mild base, such as triethylamine or pyridine, is critical.[4][5] It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This neutralization is essential because the formation of N-methylphenethylamine hydrochloride salt would render the amine non-nucleophilic, thereby quenching the reaction.

Visualizing the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of the parent compound, 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A N-methylphenethylamine P1 Dissolve amine and base in solvent A->P1 B Chloroacetyl Chloride P3 Slowly add chloroacetyl chloride solution B->P3 C Triethylamine (Base) C->P1 D Anhydrous Solvent (e.g., THF, DCM) D->P1 P2 Cool solution (e.g., ice bath) P1->P2 P2->P3 P4 Allow to warm to RT and stir for several hours P3->P4 W1 Filter to remove triethylamine HCl salt P4->W1 W2 Concentrate filtrate in vacuo W1->W2 W3 Purify via column chromatography W2->W3 Product Final Product: 2-Chloro-N-methyl-N- (2-phenylethyl)acetamide W3->Product G cluster_pathway Putative PI3K/Akt Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Chloroacetamide Derivative Inhibitor->Akt Covalent Inhibition

Sources

Molecular weight and formula of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling and Synthetic Methodology of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: A Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, haloacetamides serve as highly versatile intermediates and privileged warheads for targeted covalent inhibitors (TCIs). This whitepaper provides an in-depth technical analysis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide , focusing on its physicochemical properties, molecular identity, and a field-proven synthetic methodology. Designed for researchers and drug development professionals, this guide bridges theoretical chemistry with practical, self-validating laboratory workflows.

Physicochemical Profiling & Molecular Identification

Before initiating any synthetic or assay workflow, establishing a rigorous physicochemical profile is mandatory for downstream analytical validation. 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is an alkylating agent characterized by a phenylethylamine core coupled to a reactive chloroacetyl group.

The precise molecular formula and weight are critical for mass spectrometry (LC-MS) calibration and stoichiometric calculations during synthesis.

Table 1: Key Physicochemical Properties

Property Value Source
Compound Name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide [1]
CAS Registry Number 13230-84-7 [2],[3]
Molecular Formula C11H14ClNO [2],[3]
Molecular Weight 211.69 g/mol [3]
Exact Mass 211.076 Da Calculated

| Physical State (Post-Purification) | Brown Oil |[1] |

Synthetic Methodology & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a sequence of carefully controlled chemical environments. The following methodology details the N-acylation of N-methylphenethylamine using chloroacetyl chloride[1].

Step-by-Step Protocol & Causality

1. Preparation of the Amine Base

  • Action: Dissolve 10.0 g (73.9 mmol) of N-methylphenethylamine and 11.2 g (110.8 mmol) of triethylamine (TEA) in 200 mL of tetrahydrofuran (THF)[1].

  • Causality: THF is chosen as an aprotic solvent because it solubilizes the reagents without acting as a competing nucleophile. TEA is introduced in excess (1.5 equivalents) to act as a non-nucleophilic acid scavenger. As the reaction proceeds, it neutralizes the generated hydrochloric acid (HCl), preventing the protonation of the secondary amine starting material, which would otherwise prematurely halt the reaction.

2. Electrophilic Addition

  • Action: Cool the reaction vessel using a water/ice bath (0°C). Slowly add a solution of 10.0 g (88.7 mmol) of chloroacetyl chloride dissolved in 50 mL of THF dropwise[1].

  • Causality: The amidation reaction is highly exothermic. Dropwise addition at 0°C provides kinetic control, suppressing unwanted side reactions such as the formation of highly reactive ketenes or over-alkylation. It ensures high regioselectivity for the nitrogen atom over the aromatic ring.

3. Reaction Maturation

  • Action: Remove the ice bath, allow the mixture to warm to ambient temperature, and stir for 6 hours[1].

  • Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to thermodynamic completion, ensuring maximum conversion of the limiting reagent.

4. Isolation and Self-Validation

  • Action: Filter the reaction mixture to remove the precipitate, then concentrate the filtrate in vacuo[1].

  • Causality & Self-Validation: This step acts as an in-line quality control checkpoint. The visible formation of a white precipitate (TEA·HCl salt) serves as an immediate, qualitative indicator of reaction progression. Gravimetric analysis of this filtered salt can optionally be used to estimate the conversion rate before proceeding to chromatography. Concentration removes the volatile THF solvent.

5. Purification

  • Action: Purify the crude residue via silica gel (SiO2) chromatography using a 1:1 ethyl acetate/hexane mobile phase to yield approximately 13.5 g (86.6% yield) of a brown oil[1].

  • Causality: Normal-phase chromatography separates the target compound from unreacted starting materials and highly polar impurities, yielding the pure haloacetamide.

SynthesisWorkflow NMP N-Methylphenethylamine (Nucleophile) THF THF Solvent (0°C to RT) NMP->THF Dissolve CAC Chloroacetyl Chloride (Electrophile) CAC->THF Dropwise (0°C) TEA Triethylamine (TEA) (Acid Scavenger) TEA->THF Dissolve Product 2-Chloro-N-methyl-N- (2-phenylethyl)acetamide (Target) THF->Product Amidation Byproduct TEA·HCl (Precipitate) THF->Byproduct Salt Precipitation

Caption: Workflow for the synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.

Analytical Validation & Quality Control

To establish trustworthiness in the synthesized batch, the compound must be rigorously validated against its theoretical molecular weight (211.69 g/mol )[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operate in positive electrospray ionization (ESI+) mode. The target mass should present a primary [M+H]+ peak at m/z 212.08. Crucially, due to the presence of a single chlorine atom, the spectrum must exhibit a characteristic 3:1 isotopic distribution pattern (M : M+2) at m/z 212 and 214, confirming the retention of the chloroacetyl warhead.

  • Nuclear Magnetic Resonance (1H NMR): A diagnostic singlet integrating to 2 protons should be observed near 4.0 ppm, corresponding to the isolated methylene protons of the chloroacetyl group (-CH2-Cl).

Biological Applications & Covalent Targeting

In drug development, compounds containing a 2-chloroacetamide moiety are frequently deployed as electrophilic probes or covalent modifiers. The chlorine atom acts as an excellent leaving group, allowing the alpha-carbon to undergo an SN2 nucleophilic attack by electron-rich residues in biological targets—most notably the thiolate anions of cysteine residues. This irreversible thioether linkage is a foundational mechanism in the design of Targeted Covalent Inhibitors (TCIs) and activity-based protein profiling (ABPP) probes.

CovalentMechanism Target Protein Target (Cysteine Thiol -SH) Complex Covalent Adduct (Thioether Linkage) Target->Complex Nucleophilic Attack Probe Haloacetamide Probe (MW: 211.69) Probe->Complex Alkylation (Cl- leaving) Downstream Target Inhibition / Signaling Modulation Complex->Downstream Functional Outcome

Caption: Mechanism of covalent protein modification by haloacetamide derivatives.

References

  • PrepChem. "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide". Source: prepchem.com.
  • AppChem. "Acetamide, 2-chloro-N-methyl-N-(2-phenylethyl)- | 13230-84-7 | C11H14ClNO". Source: appchemical.com.
  • ChemicalBook. "13230-84-7 CAS Manufactory". Source: chemicalbook.com.

Sources

Thermodynamic Solvation and Empirical Solubility Profile of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13230-84-7; Molecular Formula: C11H14ClNO) is a highly versatile, lipophilic organic intermediate frequently utilized in advanced chemical synthesis and active pharmaceutical ingredient (API) development[1][2]. Structurally, the molecule is characterized by a hydrophobic phenylethyl moiety coupled to a polar, functionally reactive chloroacetamide core[1][3].

For process chemists and formulation scientists, understanding the solubility profile of this compound is not merely a matter of material dissolution; it is a critical parameter that dictates reaction kinetics, crystallization yields, and downstream purification efficiency. This technical guide provides an in-depth analysis of its solvation thermodynamics, predicts its solubility across various organic solvents, and details the gold-standard experimental workflow for empirical validation.

Solvation Thermodynamics & Predictive Modeling

Historically, solvent selection relied on simplistic "polar versus non-polar" categorizations. However, modern physical organic chemistry requires a more granular approach using Hansen Solubility Parameters (HSP) [4][5]. The HSP framework deconstructs intermolecular interactions into three cohesive energy parameters: dispersion forces (


), dipolar intermolecular forces (

), and hydrogen bonding (

)[6][7].

By analyzing the functional groups of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, we can predict its solvation behavior:

  • Dispersion (

    
    ):  The aromatic phenyl ring and the aliphatic ethyl linker provide substantial polarizable surface area. This results in a high 
    
    
    
    value, driving strong affinity for aromatic and halogenated solvents[5].
  • Polarity (

    
    ):  The tertiary amide linkage and the alpha-chloro group create a strong, localized dipole moment, giving the molecule a moderate-to-high 
    
    
    
    [7][8].
  • Hydrogen Bonding (

    
    ):  Crucially, because this is an N-methyl tertiary amide, the nitrogen lacks a proton. Therefore, the molecule acts exclusively as a hydrogen bond acceptor (via the carbonyl oxygen) rather than a donor[7][8].
    

According to the "like dissolves like" principle—quantified by the HSP interaction radius (


)—solvents with matching 

and

values, but low

requirements, will yield the highest thermodynamic solubility[6][8].

Predicted Solubility Profile in Organic Solvents

Based on its structural lipophilicity (estimated LogP ~ 2.5 - 3.0) and its theoretical HSP profile, the compound exhibits optimal solubility in polar aprotic and halogenated solvents. It shows moderate solubility in polar protic solvents (which can solvate the carbonyl but face hydrophobic repulsion from the phenylethyl group), and poor solubility in highly non-polar aliphatic hydrocarbons or aqueous media.

Table 1: Estimated Solubility Profile across Standard Solvents
SolventSolvent ClassDielectric Constant (

)
Predicted Solubility Range
Dichloromethane (DCM) Polar Halogenated9.1> 200 mg/mL (Highly Soluble)
Ethyl Acetate (EtOAc) Polar Aprotic6.0> 100 mg/mL (Freely Soluble)
Toluene Non-polar Aromatic2.4> 50 mg/mL (Soluble)
Methanol (MeOH) Polar Protic32.710 - 50 mg/mL (Sparingly Soluble)
n-Hexane Non-polar Aliphatic1.9< 5 mg/mL (Slightly Soluble)
Water Highly Polar Protic80.1< 0.1 mg/mL (Practically Insoluble)

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models guide solvent selection, empirical validation is mandatory for regulatory and process-scale applications. The miniaturized shake-flask method remains the industry gold standard for determining true thermodynamic equilibrium solubility[9][10]. Unlike kinetic solubility assays used in early high-throughput screening (which often overestimate solubility due to DMSO carryover), the shake-flask method guarantees that the dissolution-crystallization dynamic has reached a steady state[11][12].

Self-Validating Protocol: The Shake-Flask Method
  • Sample Preparation (Saturation):

    • Action: Add an excess amount of crystalline 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial[10][13].

    • Causality: The continuous presence of undissolved solid ensures a two-phase system (solid and liquid). This is the fundamental thermodynamic requirement to prove the liquid phase is truly saturated[10].

  • Thermodynamic Equilibration:

    • Action: Secure the vials in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[10][13].

    • Causality: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts. A 24-48 hour window provides sufficient activation energy to overcome kinetic dissolution barriers, ensuring the system reaches true equilibrium[9][10].

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter[11][13].

    • Causality: Incomplete separation of sub-micron undissolved particles will falsely inflate the quantified concentration. PTFE is selected for its broad chemical compatibility with aggressive organic solvents like DCM or Toluene.

  • Quantification (HPLC-UV):

    • Action: Dilute the filtered supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at ~210-254 nm[11][12].

    • Causality: The aromatic phenyl ring provides a strong UV chromophore. Diluting the sample prior to injection prevents detector saturation and column overloading, allowing the concentration to be accurately calculated against a pre-validated multi-point calibration curve[11][13].

Mechanistic Visualization

G A Excess Solid API/Intermediate CAS 13230-84-7 C Thermodynamic Equilibration (25°C, 24-48h Agitation) A->C Add to vial B Organic Solvent (Target Medium) B->C Add to vial D Phase Separation (Centrifugation & 0.22µm Filtration) C->D Reach steady state E HPLC-UV Quantification (Supernatant Analysis) D->E Isolate saturated liquid F Equilibrium Solubility Data (mg/mL) E->F Calculate via calibration

Workflow of the miniaturized shake-flask method for thermodynamic solubility determination.

References

Sources

Pharmacological Potential & Covalent Targeting Utility of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide represents a specialized scaffold in medicinal chemistry, functioning primarily as a reactive electrophilic probe and a synthetic precursor . Unlike direct-acting ligands that rely solely on non-covalent interactions, this molecule combines a hydrophobic recognition element (the N-methyl-phenylethylamine backbone) with a reactive "warhead" (the


-chloroacetamide moiety).

This guide analyzes its utility in two distinct domains:

  • Targeted Covalent Inhibition (TCI): acting as a cysteine-reactive probe to map hydrophobic pockets in enzymes (e.g., TEAD, proteases) and GPCRs.

  • Heterocyclic Synthesis: serving as a key intermediate for generating pharmacologically active tetrahydroisoquinolines (THIQs) via intramolecular cyclization.

Chemical Biology & Mechanism of Action

The Electrophilic Warhead: Covalent Modification

The core biological activity of this scaffold stems from the


-chloroacetamide group. This moiety acts as a moderately reactive electrophile capable of alkylating nucleophilic amino acid residues—primarily Cysteine (Cys) —via an 

mechanism.
  • Reactivity Profile: Unlike the secondary amide analog (2-Chloro-N-phenethylacetamide), the tertiary amide (N-methyl) present in this molecule alters the electronic environment of the warhead. Quantum mechanical studies suggest that tertiary chloroacetamides can exhibit lower activation energy barriers for thiol attack compared to their secondary counterparts, often due to the absence of inhibitory hydrogen bonding with the incoming nucleophile and favorable LUMO accessibility.

  • Selectivity: While reactive, the chloroacetamide is less promiscuous than iodoacetamide. It requires a "recognition element" (the phenylethyl group) to dock into a protein pocket, increasing the local concentration of the warhead near a specific cysteine residue to drive the reaction.

The Recognition Element: Phenylethylamine Backbone

The N-methyl-2-phenylethyl moiety mimics the structure of endogenous monoamines (dopamine, phenethylamine).

  • GPCR Affinity: This backbone directs the molecule toward monoamine receptors (Dopamine D2, Serotonin 5-HT).

  • Hydrophobic Pockets: The aromatic ring provides

    
     stacking or hydrophobic interactions, anchoring the molecule within enzyme active sites (e.g., fatty acid elongases or kinase allosteric pockets).
    
Mechanism Diagram

The following diagram illustrates the dual pathway: direct covalent inhibition of a target protein versus synthetic cyclization to a bioactive isoquinoline.

G cluster_0 Biological Pathway cluster_1 Synthetic Pathway Scaffold 2-Chloro-N-methyl- N-(2-phenylethyl)acetamide Target Protein Target (Cysteine Residue) Scaffold->Target Docking (Kd) Acid Lewis Acid / Heat (Friedel-Crafts) Scaffold->Acid Synthetic Route Complex Covalent Adduct (Irreversible Inhibition) Target->Complex SN2 Alkylation (k_inact) THIQ N-Methyl-Tetrahydroisoquinoline (Bioactive Heterocycle) Acid->THIQ Intramolecular Cyclization

Figure 1: Bifurcated utility of the scaffold: Covalent protein modification vs. conversion to bioactive heterocycles.[1]

Potential Therapeutic Applications

Covalent Fragment Screening (TCI)

This molecule is an ideal candidate for Cysteine-Targeted Fragment Libraries .

  • Target: TEAD Transcription Factors (Hippo Pathway).

    • Rationale: TEAD proteins have a conserved palmitate-binding pocket containing a cysteine. Chloroacetamide analogs of lipophilic amines (like phenylethylamine) have been shown to bind this pocket, covalently modify the cysteine, and block TEAD-YAP1 interaction, preventing oncogenic signaling.

  • Target: KRAS (G12C).

    • Rationale: While current KRAS inhibitors use acrylamides, early development relied on chloroacetamide probes to validate the switch-II pocket binding.

Antimicrobial & Herbicidal Activity
  • VLCFA Inhibition: Structurally related to chloroacetanilide herbicides (e.g., Acetochlor), this molecule can inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[2]

  • Antimicrobial: The alkylating nature provides broad-spectrum antimicrobial activity by disrupting bacterial enzymes (e.g., GAPDH), though this is often non-specific and cytotoxic at high concentrations.

Precursor for CNS Agents (Praziquantel Analogs)

The scaffold is a direct precursor to tetrahydroisoquinolines (THIQs).

  • Synthesis: Under acidic conditions (e.g.,

    
     or 
    
    
    
    ), the chloroacetamide undergoes intramolecular Friedel-Crafts alkylation to form the isoquinoline ring.
  • Activity: The resulting THIQs are scaffolds for:

    • Anthelmintics: Praziquantel derivatives.

    • Antivirals: HIV Reverse Transcriptase inhibitors (often require decoration on the phenyl ring).

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide via Schotten-Baumann reaction.

  • Reagents: N-methylphenethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-methylphenethylamine and Triethylamine in anhydrous DCM under

      
       atmosphere.
      
    • Cool the mixture to 0°C in an ice bath.

    • Add Chloroacetyl chloride dropwise over 30 minutes (Exothermic reaction).

    • Allow to warm to room temperature and stir for 3 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

      
      , then brine. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure (>95%).

Covalent Binding Assay (Mass Spectrometry)

Objective: Validate covalent modification of a target protein (e.g., BSA or a specific enzyme domain).

  • Incubation: Incubate the target protein (10

    
    M) with the scaffold (100 
    
    
    
    M) in PBS (pH 7.4) at 37°C for 1–4 hours.
  • Quenching: Add excess DTT (10 mM) to quench unreacted electrophiles.

  • Analysis: Perform Intact Protein LC-MS.

    • Success Criteria: Observation of a mass shift of +76 Da (Molecular weight of the scaffold minus HCl).

    • Note: The chlorine is the leaving group; the adduct adds the acetyl-N-methyl-phenylethyl moiety.

Safety & Toxicity Profile

  • Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Acute Toxicity: Harmful if swallowed.[3][4] The chloroacetamide moiety is highly reactive toward biological thiols (glutathione), leading to oxidative stress.

  • Handling: Must be handled in a fume hood with nitrile gloves. Inhalation of dust/vapors can cause severe respiratory irritation.

  • GHS Classification: H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).

References

  • BenchChem. A Comprehensive Technical Review of 2-Chloro-N-phenethylacetamide and Its Derivatives. BenchChem Technical Guides. Link

  • WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi AppTec. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethyl-acetamide. PubChem.[5] Link

  • Bum-Hee, L., et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 2021. Link

  • Ostrem, J. M., et al. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 2013. Link

Sources

Methodological & Application

Procedure for N-alkylation using 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Protocol for N-Alkylation Using 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals.

Mechanistic Rationale & Experimental Design

The compound 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13230-84-7) is a highly effective electrophilic building block used for the N-alkylation of primary and secondary amines, a critical step in the synthesis of complex glycinamide-derived Active Pharmaceutical Ingredients (APIs)[1]. The


-chloro configuration highly activates the adjacent carbon for nucleophilic attack via an SN2 mechanism.

As a Senior Application Scientist, I have designed this protocol to address the common pitfalls associated with N-alkylation (e.g., over-alkylation, reaction stalling, and base-catalyzed degradation). Every reagent choice is rooted in chemical causality:

  • Solvent Selection (Acetonitrile): A polar aprotic solvent like acetonitrile (MeCN) is selected because it stabilizes the polar transition state of the SN2 reaction without solvating the nucleophile to the point of deactivation[2].

  • Base Selection (Potassium Carbonate): K₂CO₃ acts as a heterogeneous acid scavenger. Unlike soluble organic bases (e.g., triethylamine), K₂CO₃ minimizes base-catalyzed hydrolysis of the acetamide and prevents the protonation of the nucleophilic amine without participating in unwanted side reactions[3].

  • Catalyst (Potassium Iodide): The addition of KI initiates an in situ Finkelstein reaction. The chloride leaving group is exchanged for an iodide ion, generating a transient

    
    -iodoacetamide. Because iodide is a superior leaving group (due to its larger size and polarizability), this catalytic cycle significantly accelerates the N-alkylation and allows for lower reaction temperatures, thereby suppressing unwanted side reactions[4],[5].
    

Reaction Pathway Visualization

MechanisticPathway A 2-Chloro-N-methyl- N-(2-phenylethyl)acetamide (Electrophile) B Finkelstein Exchange (KI Catalyst) A->B + I⁻ C 2-Iodo-N-methyl- N-(2-phenylethyl)acetamide (Reactive Intermediate) B->C - Cl⁻ D N-Alkylation (Amine + K2CO3) C->D + R2NH E N-Alkylated API Precursor D->E SN2 Displacement

Figure 1: Mechanistic pathway of KI-catalyzed N-alkylation via Finkelstein halogen exchange.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the N-alkylation parameters, demonstrating the critical impact of the Finkelstein catalyst and solvent choice on overall yield and purity[2],[4].

SolventBase (1.5 equiv)AdditiveTemp (°C)Time (h)Yield (%)Purity (LC-MS)
AcetonitrileK₂CO₃None80126588%
Acetonitrile K₂CO₃ KI (0.1 equiv) 60 5 92 >98%
DMFCs₂CO₃KI (0.1 equiv)6048895%
THFTriethylamineNone65184572%

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Nucleophile) Target: General N-alkylation of a secondary amine (e.g., a piperazine or piperidine derivative) using 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.

Phase 1: Preparation of the Nucleophilic Suspension

  • Ensure all glassware is oven-dried. Charge a 100 mL round-bottom flask with the secondary amine nucleophile (10.0 mmol, 1.0 equiv).

  • Add 40 mL of anhydrous Acetonitrile (MeCN) to dissolve the amine.

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equiv). Expert Insight: Finely powdered K₂CO₃ increases the surface area for heterogeneous proton scavenging, preventing reaction stalling.

  • Add Potassium Iodide (KI) (0.16 g, 1.0 mmol, 0.1 equiv) to the suspension to initiate Finkelstein catalysis[5].

Phase 2: Electrophile Addition 5. In a separate vial, dissolve 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (2.33 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous MeCN[1]. 6. Add the electrophile solution dropwise to the stirring reaction mixture at room temperature over 15 minutes. Expert Insight: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of exhaustive alkylation or dimerization.

Phase 3: Reaction Execution & Self-Validation 7. Equip the flask with a reflux condenser and heat the mixture to 60°C under a nitrogen atmosphere. 8. Self-Validating Checkpoint: After 30 minutes, the mixture should transition from a clear solution over solid K₂CO₃ to a noticeably cloudy suspension. This is due to the precipitation of Potassium Chloride (KCl), a byproduct of the SN2 displacement, confirming the reaction is proceeding successfully. 9. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS. Complete consumption of the starting amine typically occurs within 4-6 hours.

Phase 4: Workup and Purification 10. Cool the reaction mixture to room temperature. 11. Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃, KCl, KI). Wash the pad with an additional 20 mL of MeCN. 12. Concentrate the combined filtrate in vacuo. 13. Dissolve the crude residue in Dichloromethane (50 mL) and transfer to a separatory funnel. 14. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove any trace acidic byproducts, followed by brine (25 mL). 15. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 16. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure N-alkylated product.

Analytical Validation

  • ¹H NMR (CDCl₃): Successful alkylation is confirmed by the disappearance of the sharp singlet at ~4.0 ppm (corresponding to the CH₂-Cl protons of the starting acetamide) and the emergence of a new, shifted singlet (typically 3.2 - 3.5 ppm) corresponding to the newly formed CH₂-N bond.

  • LC-MS: Look for the [M+H]⁺ peak corresponding to the exact mass of the coupled product. The absence of the M and M+2 isotope pattern (characteristic of the chlorine atom in the starting material) further validates complete conversion.

References

1.[1] PrepChem. "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide." PrepChem.com. 1 2.[2] ConnectSci. "N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis." ConnectSci.au. 2 3.[4] MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. 4 4.[5] PMC. "Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer." National Institutes of Health. 5 5.[3] ResearchGate. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." ResearchGate. 3

Sources

Cyclization reactions involving 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Intramolecular Friedel-Crafts Cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Executive Summary

The 3-benzazepine ring system is a highly valued "privileged structure" in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents, including selective 5-HT2C receptor agonists[1]. The most robust synthetic route to construct the 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one scaffold relies on the intramolecular Friedel-Crafts alkylation of acyclic alpha-chloroacetamide precursors[1]. This application note details the mechanistic rationale, pharmacological context, and a validated experimental protocol for the cyclization of 2-chloro-N-methyl-N-(2-phenylethyl)acetamide using anhydrous aluminum chloride (AlCl3)[2].

Mechanistic Insights and Causality

The transformation of 2-chloro-N-methyl-N-(2-phenylethyl)acetamide into 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is an intramolecular Friedel-Crafts alkylation[3]. Understanding the causality behind the reaction conditions is critical for successful execution:

  • Reagent Stoichiometry: Unlike standard intermolecular Friedel-Crafts alkylations where a catalytic amount of Lewis acid suffices, this reaction requires a stoichiometric excess (typically 3 equivalents) of AlCl3[4]. The Lewis acid strongly coordinates to the oxygen atom of the amide carbonyl, effectively sequestering the catalyst[4]. Therefore, excess AlCl3 is mandatory to both saturate the carbonyl coordination sites and activate the carbon-chlorine bond to generate the requisite electrophilic alpha-carbon[4].

  • Regioselectivity and Ring Size: Intramolecular Friedel-Crafts reactions generally favor the formation of 6-membered rings over 5- or 7-membered rings due to lower transition state strain[3]. However, the specific tether length of the N-(2-phenylethyl)acetamide precursor forces the electrophilic attack onto the ortho-position of the phenyl ring, yielding a 7-membered lactam[1]. The rigid, planar nature of the amide bond restricts the molecule's conformational freedom, pre-organizing the reactive centers and overcoming the entropic penalty typically associated with 7-membered ring closure[3].

Pharmacological Context: 3-Benzazepines in 5-HT2C Signaling

Benzazepine derivatives are heavily utilized in drug development due to their ability to modulate serotonergic pathways[1]. The 3-benzazepine core mimics the phenethylamine fragment, allowing it to act as a potent agonist at the 5-HT2C receptor, which is a critical target for anti-obesity and neurological therapeutics[1].

Pathway A 3-Benzazepine Agonist (e.g., Lorcaserin analog) B 5-HT2C Receptor (GPCR Activation) A->B Binds C Gq-Protein (Alpha Subunit) B->C Activates D Phospholipase C (PLC) (Enzyme Activation) C->D Stimulates E IP3 / DAG (Secondary Messengers) D->E Cleaves PIP2 F Intracellular Ca2+ Release E->F IP3 Receptor G POMC Neuron Activation (Anorectic Effect) F->G Depolarization

Fig 1. 3-Benzazepine-mediated 5-HT2C receptor activation and downstream Gq-PLC signaling pathway.

Experimental Protocol: AlCl3-Mediated Melt Cyclization

The following protocol provides a self-validating, step-by-step methodology for synthesizing 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one via a high-temperature melt[2].

Materials Required:

  • 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl3) (3.0 eq)[2]

  • Crushed ice and Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), combine 2-chloro-N-methyl-N-(2-phenylethyl)acetamide (50.0 mmol) and freshly opened anhydrous AlCl3 (150.0 mmol)[2].

  • Thermal Cyclization: Immerse the reaction flask into a pre-heated silicone oil bath at 130–140 °C[2]. The solid mixture will rapidly transition into a dark, viscous melt. Stir the melt vigorously under an inert atmosphere for 12 to 14 hours[2]. Expert Insight: The solvent-free melt provides the concentrated thermal energy required to drive the kinetically less-favored 7-membered ring closure.

  • Complex Quenching: Remove the flask from the oil bath and allow it to cool to approximately 60 °C. Critical Safety & Quality Step: Do not allow the melt to cool to room temperature, as it will solidify into an intractable mass. While the mixture is still warm and viscous, pour it carefully into a vigorously stirred beaker containing 300 g of crushed ice and 30 mL of concentrated HCl[2].

  • Hydrolysis: Stir the quenched acidic mixture for 30–45 minutes. The highly acidic environment is necessary to protonate the lactam and break the strong aluminum-oxygen coordination complex, liberating the free benzazepinone product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 100 mL)[2]. Wash the combined organic extracts sequentially with distilled water (100 mL) and saturated aqueous sodium chloride (brine, 100 mL)[2].

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator[2].

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM and Methanol (98:2 to 95:5), to yield the pure 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one[2].

Workflow S1 1. Precursor Setup Dry Flask + Ar/N2 S2 2. AlCl3 Addition 3.0 Equivalents S1->S2 S3 3. Thermal Melt 130-140 °C, 12h S2->S3 S4 4. Acidic Quench Ice + Conc. HCl S3->S4 S5 5. L-L Extraction DCM / Water S4->S5 S6 6. Purification Silica Gel Column S5->S6

Fig 2. Step-by-step synthetic workflow for the intramolecular Friedel-Crafts cyclization.

Quantitative Data: Comparison of Cyclization Strategies

While the AlCl3 melt is the standard approach, alternative methodologies exist. The table below summarizes the quantitative performance of different cyclization conditions for synthesizing the 3-benzazepin-2-one core.

Cyclization MethodReagent / CatalystTemperatureTimeTypical Yield (%)Mechanistic Notes
Friedel-Crafts (Melt) AlCl3 (3.0 eq)130–140 °C12–14 h65–75%Highly scalable; requires rigorous acidic quench to break Al-complex[2].
Friedel-Crafts (Solvent) AlCl3 (3.0 eq) in 1,2-Dichlorobenzene130 °C16–18 h60–70%Easier stirring and temperature control; solvent removal requires high vacuum.
Photochemical hν (UV irradiation)Room Temp24 h15–30%Mild conditions but suffers from poor regioselectivity and extensive side products.
Heck-Type Cyclization Pd(OAc)2, Ligand, Base100 °C8–12 h40–60%Requires pre-functionalized (halogenated) aryl precursors; avoids harsh Lewis acids[1].

Troubleshooting and Quality Control

  • Incomplete Conversion: The most common cause of low yield is the use of degraded, moisture-exposed AlCl3. Aluminum chloride is highly hygroscopic; always use a freshly opened bottle of anhydrous reagent.

  • Severe Emulsions During Extraction: If the aqueous quench is not sufficiently acidic (pH > 1), insoluble aluminum hydroxide (Al(OH)3) precipitates will form, creating unbreakable emulsions during the DCM extraction. Ensure an adequate volume of concentrated HCl is used during the ice quench to maintain solubility of the aluminum salts[2].

References[1] Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated product - ResearchGate[3] Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry[4] Friedel–Crafts reaction - Wikipedia[2]US4490369A - Benzazepine derivatives, their pharmaceutical compositions and method of use - Google Patents

Sources

Friedel-Crafts cyclization conditions for 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized protocol for the intramolecular Friedel-Crafts cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide . This transformation is the primary synthetic route to the 2-benzazepin-3-one scaffold, a pharmacophore found in various bioactive alkaloids and pharmaceutical agents (e.g., specific opioid receptor antagonists and enzyme inhibitors).

Part 1: Scientific Background & Mechanistic Logic

The Transformation

The reaction involves the intramolecular alkylation of the electron-rich aromatic ring (phenethyl moiety) by the electrophilic


-carbon of the chloroacetamide group. Unlike typical Friedel-Crafts acylations that form ketones, this is an alkylation  that establishes a methylene bridge, closing a 7-membered lactam ring.
  • Substrate: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

  • Product: 2-Methyl-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

  • Key Reagent: Aluminum Chloride (

    
    )
    
Mechanistic Pathway

The reaction proceeds via a Lewis acid-mediated activation of the carbon-chlorine bond.

  • Activation:

    
     coordinates with the amide oxygen (increasing electrophilicity) and the chlorine atom.
    
  • Ion Generation: Cleavage of the C-Cl bond generates a highly electrophilic carbocation-like species (or a tight ion pair) at the

    
    -position.
    
  • Cyclization: The tethered phenyl ring attacks the electrophilic center. Despite the entropic cost of forming a 7-membered ring, the reaction is favorable due to the high reactivity of the

    
    -amido carbocation and the geometric constraints of the phenethyl linker.
    
  • Aromatization: Loss of a proton restores aromaticity, yielding the benzazepinone.

Mechanism Substrate 2-Chloro-N-methyl-N-phenethylacetamide Complex AlCl3 Complex (Activated C-Cl) Substrate->Complex + AlCl3 Electrophile α-Amido Carbocation (Electrophile) Complex->Electrophile - AlCl4- Intermediate Wheland Intermediate (Arenium Ion) Electrophile->Intermediate Intramolecular Attack Product 2-Methyl-2-benzazepin-3-one Intermediate->Product - H+

Figure 1: Mechanistic pathway for the formation of the 7-membered benzazepinone ring.

Part 2: Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleNotes
Substrate 1.0PrecursorDry, purity >98%
Aluminum Chloride (

)
2.5 - 3.0CatalystAnhydrous, fresh powder (yellow/grey)
Dichloromethane (DCM) SolventMediumAnhydrous,

-free
HCl (1M) ExcessQuenchCold

Why 3.0 Equivalents? The amide carbonyl acts as a Lewis base and sequesters 1 equivalent of


. To ensure sufficient free Lewis acid to activate the C-Cl bond, an excess (2.0–3.0 equiv) is strictly required.
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with Argon or Nitrogen for 15 minutes.

  • Critical: Moisture kills

    
    . Ensure all glassware is oven-dried.
    

Step 2: Catalyst Suspension

  • Add anhydrous

    
     (3.0 equiv) to the flask.
    
  • Add anhydrous DCM (concentration ~0.2 M relative to substrate).

  • Cool the suspension to

    
     using an ice bath.[1][2]
    

Step 3: Substrate Addition

  • Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the

    
     suspension over 20–30 minutes.
    
  • Observation: The mixture may turn yellow or orange upon complexation. Evolution of HCl gas may be observed (use a trap).

Step 4: Reaction Phase

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).[2]

  • Stir at RT for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). The product is typically more polar than the starting chloride.

  • Optimization: If conversion is slow at RT, heat to mild reflux (

    
    ) for 1–2 hours.
    

Step 5: Quench & Workup

  • Cool the mixture to

    
    .
    
  • Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Caution: Exothermic hydrolysis.

  • Stir vigorously until the solid aluminum salts dissolve.

  • Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    

Step 6: Purification

  • Purify the crude oil via flash column chromatography (Silica gel).

  • Eluent: Gradient from 20% to 60% EtOAc in Hexanes.

  • Yield Target: 75–85%.

Workflow Setup Setup: Flame-dry RBF N2 Atmosphere Suspension Suspend AlCl3 (3 eq) in DCM at 0°C Setup->Suspension Addition Dropwise Addition of Substrate Suspension->Addition Reaction Stir at RT (2-4h) or Reflux (40°C) Addition->Reaction Quench Quench into Ice/HCl (Exothermic!) Reaction->Quench Extraction Extract (DCM) Wash (Brine) Quench->Extraction Purification Flash Chromatography (EtOAc/Hex) Extraction->Purification

Figure 2: Operational workflow for the synthesis of the benzazepinone scaffold.

Part 3: Optimization & Troubleshooting

Solvent & Lewis Acid Screening

The choice of solvent profoundly affects the reaction rate and regioselectivity.

SolventTempOutcomeRecommendation
Dichloromethane (DCM) RT to RefluxGood solubility, moderate rate.Standard Choice
1,2-Dichloroethane (DCE)

Higher temp allows faster kinetics.Use for sluggish substrates.
Nitrobenzene RTHigh solubility for AlCl3, but hard to remove.Avoid unless necessary.
Neat (Melt)

Fast, but high risk of polymerization/tars.Not Recommended
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Deactivation of catalyst by moisture or strong complexation with the amide.

    • Solution: Add an additional 0.5–1.0 equiv of

      
       and gently heat to reflux.
      
  • Issue: Polymerization (Tars).

    • Cause: Reaction temperature too high or concentration too high (intermolecular reaction).

    • Solution: Perform the reaction under high dilution conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Issue: Hydrolysis of Starting Material.

    • Cause: Wet solvent or catalyst.

    • Solution: Redistill DCM over

      
       and use fresh 
      
      
      
      from a newly opened bottle.

References

  • Petuškovs, A., & Shubin, K. (2016).[4] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds. Link

  • Lennon, M., et al. (1974). Photochemical and Acid-Catalyzed Cyclization of N-Chloroacetyl-2-phenylethylamines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (2025).[5] Protocol for Friedel-Crafts Cyclization. BenchChem Application Notes. Link

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: High-Yield Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-2C-NMPA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Impurity Control Profile

Critical Reaction Dynamics (The "Why")

To improve yield, you must first understand the "invisible" competition occurring in your flask. The synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide involves the acylation of N-methyl-2-phenylethylamine with chloroacetyl chloride.

However, a secondary reaction pathway (SN2 alkylation) often cannibalizes your yield. If the temperature rises uncontrolled, or if the acid chloride is added too slowly without adequate cooling, the unreacted amine will attack the


-carbon of the newly formed product, creating a "dimer" impurity that is difficult to separate.
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition. Your goal is to maximize Path A (Acylation) while completely suppressing Path B (Alkylation).

ReactionPathways Start N-methyl-2-phenylethylamine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Low Temp (0°C) Fast Addition SideReaction Side Reaction (S_N2) Start->SideReaction Amine attacks Product's C-Cl bond Product Target Product: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide Intermediate->Product Elimination of HCl Product->SideReaction Excess Amine High Temp (>20°C) Byproduct Dimer Impurity (Alkylated Amine) SideReaction->Byproduct Irreversible Loss

Caption: Figure 1. Kinetic competition between the desired N-acylation (Path A, Green) and the parasitic N-alkylation (Path B, Red). Path B is favored by heat and excess amine.

Protocol Optimization (The "How")

The following parameters are non-negotiable for achieving yields >90%.

ParameterRecommended SettingTechnical Rationale
Stoichiometry Amine (1.0 eq) : Acid Chloride (1.1–1.2 eq)A slight excess of acid chloride ensures full conversion of the expensive amine. Never use excess amine, as it promotes dimerization.
Base Triethylamine (1.5 eq) or DIPEAScavenges the HCl byproduct. Inorganic bases (K₂CO₃) in biphasic systems (DCM/Water) are also effective but require vigorous stirring.
Temperature -10°C to 0°C (Addition)Critical. Low temperature suppresses the SN2 attack on the C-Cl bond.
Solvent DCM (Anhydrous) or THFDCM is preferred for its ease of removal and non-miscibility with water during workup.
Addition Rate Dropwise over 30–45 minsPrevents localized exotherms. If the internal temp spikes >5°C, stop addition immediately.

The "Golden Batch" Protocol

Target Scale: 10 mmol (approx. 1.35 g amine) Expected Yield: 85–95% Appearance: Pale yellow to brown oil (solidifies upon high-vacuum drying or cooling).[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Purge with N₂ or Ar.

  • Amine Solubilization:

    • Add N-methyl-2-phenylethylamine (1.35 g, 10 mmol) and Triethylamine (2.1 mL, 15 mmol) to the RBF.

    • Add DCM (anhydrous, 20 mL).

    • Cool the mixture to -10°C using an ice/salt bath.

  • Acylation (The Critical Step):

    • Dissolve Chloroacetyl chloride (1.36 g, 12 mmol) in DCM (5 mL) in the addition funnel.

    • Technique: Add the acid chloride solution dropwise over 30 minutes.[2] Monitor internal temperature; do not allow it to exceed 0°C.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately. This is normal.

  • Reaction Completion:

    • Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally.

    • Stir for 2–3 hours.

    • Check: TLC (30% EtOAc/Hexane). The amine spot (low Rf, stains with ninhydrin) should be gone.

  • Work-up (The Purification Gate):

    • Quench with water (20 mL).

    • Separate the organic layer.[2][3][4][5][6]

    • Acid Wash: Wash organic layer with 1M HCl (2 x 15 mL). Crucial: This removes any unreacted amine, preventing it from reacting during concentration.

    • Base Wash: Wash with Sat. NaHCO₃ (2 x 15 mL) to remove excess acid chloride/acid.

    • Brine Wash: Wash with Sat. NaCl (1 x 20 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Troubleshooting & FAQ

Q: My product is a dark brown oil, but literature says it should be a solid or pale oil. What happened? A: Dark color usually indicates oxidation of the amine prior to reaction or "charring" from an exotherm.

  • Fix: Ensure the amine is colorless before starting. If not, distill it. Ensure strict temperature control during addition.

  • Cleanup: Pass the crude oil through a short pad of silica gel using 20% EtOAc/Hexane.

Q: I see a new spot on TLC that runs just above the starting amine but below the product. A: This is likely the "dimer" (N-alkylated byproduct).

  • Cause: You likely added the acid chloride too slowly at room temperature, or you used excess amine.

  • Fix: You cannot easily remove this chemically. You must purify via column chromatography. For the next batch, ensure the acid chloride is in excess (1.1 eq) and keep the reaction at -10°C.

Q: The yield is >100%. Why? A: Solvent entrapment or residual salts.

  • Fix: Chloroacetamides are heavy oils that trap DCM/THF easily. Dry under high vacuum (0.1 mmHg) for at least 4 hours. If the mass is still high, check for Triethylamine hydrochloride salts (did you wash with water/HCl thoroughly?).

Work-up Decision Logic

Use this flow to determine the correct purification strategy based on your crude analysis.

WorkupLogic Start Crude Reaction Mixture TLC_Check TLC Analysis (Is Amine present?) Start->TLC_Check Acid_Wash Wash with 1M HCl TLC_Check->Acid_Wash Yes (Amine Spot) Standard_Wash Wash with NaHCO3/Brine TLC_Check->Standard_Wash No Acid_Wash->Standard_Wash Color_Check Is Product Dark/Tar? Standard_Wash->Color_Check Silica_Pad Filtration through Silica Pad (Remove Tar) Color_Check->Silica_Pad Yes (Dark) Recryst Recrystallization (EtOH/Water) Color_Check->Recryst No (Pale Oil/Solid) Final Pure Product Silica_Pad->Final Recryst->Final

Caption: Figure 2. Purification logic tree. The Acid Wash step is the most critical control point for preventing downstream side reactions.

References

  • PrepChem.[7] (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Acylation of Amines).[1][2][3][4][8][9]

Sources

Technical Support Center: Optimizing the Intramolecular Cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzo[b,e]azepin-6-one scaffolds. This document provides in-depth troubleshooting advice and optimized protocols for the intramolecular Friedel-Crafts cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Our goal is to equip you with the scientific rationale and practical steps needed to maximize your yield and minimize the formation of troublesome side products.

Core Principles: Understanding the Reaction's Sensitivities

The target transformation is an intramolecular Friedel-Crafts alkylation. A Lewis acid activates the C-Cl bond, rendering the terminal carbon of the chloroacetyl group electrophilic. The electron-rich phenyl ring of the phenylethyl moiety then acts as an intramolecular nucleophile, attacking this electrophilic center to form a seven-membered lactam ring.

While mechanistically straightforward, the reaction's success is governed by a delicate balance of factors. The formation of a seven-membered ring is entropically less favored than five- or six-membered rings, making the reaction highly susceptible to competing intermolecular pathways and other side reactions.[1] Precise control over reaction parameters is therefore not just recommended; it is critical.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the cyclization in a direct question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows only unreacted starting material. What are the likely causes?

A1: A stalled reaction is typically due to an issue with the activation of the electrophile. Several factors can be at play:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze them, rendering them inactive. Furthermore, the ketone product forms a stable complex with the Lewis acid, which means more than a stoichiometric amount of the catalyst is often required.[2]

  • Insufficient Thermal Energy: While low temperatures are used to control side reactions, the activation energy for the desired cyclization may not be met.

  • Impure Starting Material: The starting amide must be pure and completely dry. Impurities can consume or poison the catalyst.[3]

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a freshly opened bottle of the Lewis acid or a previously unopened ampule. Handle it exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Increase Catalyst Stoichiometry: Begin with at least 1.2-1.5 molar equivalents of the Lewis acid. If the reaction stalls, consider a second addition of the catalyst.

  • Optimize Temperature: Start the reaction at a low temperature (0 °C) to control the initial exotherm, but then allow it to slowly warm to room temperature. If no conversion is observed, gentle heating (e.g., 40-50 °C) may be necessary, but this should be done cautiously while monitoring for byproduct formation.

Q2: The reaction mixture turned dark, and I've isolated a significant amount of intractable polymer or tar. How do I prevent this?

A2: Polymerization is the most common failure mode for this reaction. It occurs when the electrophilic intermediate of one molecule reacts with the nucleophilic phenyl ring of another molecule (an intermolecular reaction) instead of its own.

The primary cause is excessive concentration. At high concentrations, the statistical probability of intermolecular collisions far outweighs that of the intramolecular conformation required for cyclization.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: This is the most critical factor for success. The reaction should be run at a low concentration (e.g., 0.01-0.05 M). This is best achieved by the slow, controlled addition of the substrate solution to a large volume of solvent containing the Lewis acid, using a syringe pump over several hours.[4] This maintains a constantly low concentration of the reactive species, favoring the intramolecular pathway.

  • Control Temperature: Excessive heat can accelerate decomposition and polymerization pathways. Maintain strict temperature control, especially during the initial addition.

cluster_0 Reaction Pathways A Activated Intermediate (Electrophile + Nucleophile) B Desired Product (Intramolecular Cyclization) A->B High Dilution (Low Concentration) C Polymer / Dimer (Intermolecular Reaction) A->C High Concentration

Caption: Reaction pathway control via concentration.

Q3: My yield is low, and the crude product shows several byproduct spots on TLC. What are these and how can they be minimized?

A3: Besides polymerization, other side reactions can diminish your yield.

  • Elimination Products: Under harsh acidic conditions, elimination reactions can occur.

  • Decomposition: Highly reactive Lewis acids at elevated temperatures can cause the substrate or product to decompose, leading to charring.

  • Hydrolysis: If water is present in the work-up or from reagents, it can lead to hydrolysis of the amide or quench the reaction prematurely.

Troubleshooting Steps:

  • Select a Milder Lewis Acid: AlCl₃ is extremely powerful but can be too aggressive.[5] Consider switching to a milder catalyst like FeCl₃, tin(IV) chloride (SnCl₄), or even a Brønsted acid like polyphosphoric acid (PPA).[1][6] The optimal catalyst often needs to be screened empirically.

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be rigorously dried over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents). The reaction must be run under a dry, inert atmosphere (N₂ or Ar).

  • Perform a Careful Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice, often containing concentrated HCl. This hydrolyzes the Lewis acid and its complexes in a controlled manner, liberating the product.[2]

Comparative Analysis of Reaction Conditions

Choosing the correct combination of Lewis acid, solvent, and temperature is essential. The following table summarizes common choices and their implications.

Lewis AcidMolar Eq.Typical Solvent(s)TemperaturePros & Cons
AlCl₃ 1.2 - 2.0DCE, CS₂, Nitrobenzene0 °C to RTPro: Highly reactive, effective for less activated systems. Con: Very aggressive, high risk of polymerization and charring. Highly hygroscopic.
FeCl₃ 1.5 - 2.5DCM, DCE0 °C to 40 °CPro: Milder and less expensive than AlCl₃, often leading to cleaner reactions.[7] Con: May require gentle heating; can be less effective for difficult substrates.
SnCl₄ 1.5 - 2.5DCM, DCE0 °C to RTPro: Good intermediate reactivity, soluble in many organic solvents. Con: Sensitive to moisture.
PPA SolventN/A60 - 100 °CPro: Acts as both catalyst and solvent, easy to use.[1] Con: Requires higher temperatures, work-up can be difficult due to high viscosity.

DCM: Dichloromethane; DCE: 1,2-Dichloroethane; CS₂: Carbon Disulfide; PPA: Polyphosphoric Acid; RT: Room Temperature.

Optimized Experimental Protocol

This protocol incorporates the principles of high dilution and careful control to favor the intramolecular cyclization.

Materials:

  • 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Syringe Pump

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware (oven-dried)

Procedure:

  • Setup: Under a positive pressure of inert gas, charge a three-necked round-bottom flask with anhydrous DCE (to achieve a final concentration of ~0.02 M) and AlCl₃ (1.5 eq). Equip the flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Cooling: Cool the stirred AlCl₃ suspension to 0 °C using an ice-water bath.

  • Substrate Preparation: In a separate flask, dissolve the 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (1.0 eq) in anhydrous DCE. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Add the substrate solution to the stirred AlCl₃ suspension dropwise via the syringe pump over a period of 4-6 hours. Maintain the internal reaction temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (thin-layer chromatography) by carefully quenching a small aliquot in ice-cold acid and extracting with an organic solvent.

  • Quenching: Once the reaction is complete (or has ceased to progress), cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCE or DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired lactam.

start Start setup 1. Prepare AlCl₃ suspension in anhydrous DCE at 0 °C under N₂ start->setup prep 2. Dissolve Substrate in anhydrous DCE setup->prep add 3. Add Substrate Solution via Syringe Pump (4-6 hours at 0-5 °C) prep->add monitor 4. Monitor by TLC add->monitor quench 5. Quench into ice/conc. HCl monitor->quench extract 6. Extract with DCE quench->extract purify 7. Wash, Dry, & Purify (Column Chromatography) extract->purify end End purify->end

Caption: Optimized experimental workflow diagram.

References

  • Google Patents. (2002). WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof. Retrieved from [8]

  • Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new mechanism. Tetrahedron, 36(10), 1279-1300.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][10]

  • Askin, D., et al. (2016). Conditions for the Intramolecular Cyclization of 1a. ResearchGate. Retrieved from [Link][11]

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][12]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link][6]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link][1]

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link][7]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Retrieved from [Link][14]

  • PubMed. (2000). Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. Retrieved from [Link][15]

Sources

Purification methods for 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Synthesis & Purification Division Subject: Purification Protocol: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Product Overview & Physicochemical Profile

Compound: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide Synonyms: N-Methyl-N-phenethyl-2-chloroacetamide; N-(2-Chloroacetyl)-N-methyl-2-phenylethylamine. Chemical Class:


-Chloroacetamide / Alkylating Agent.

This compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.[1] Unlike its non-methylated analog (2-Chloro-N-phenethylacetamide, MP 67–70°C), the N-methyl derivative often presents as a viscous oil or a low-melting solid due to the disruption of intermolecular hydrogen bonding by the N-methyl group. Consequently, "recrystallization" often requires low-temperature techniques or trituration rather than standard evaporative crystallization.

Physicochemical Data Table
ParameterSpecification / Behavior
Physical State Viscous amber oil (crude); Waxy solid (purified, < 0°C)
Melting Point Low (< 40°C) or semi-solid at RT.
Solubility (High) Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol, THF.
Solubility (Low) Hexanes, Pentane, Water (Cold).
Key Impurities 1. Unreacted Amine: N-methyl-2-phenylethylamine.2. Dimer: N-methyl-N-phenethyl-2-(N-methyl-N-phenethylamino)acetamide.3. Hydrolysis Product: Chloroacetic acid.
Stability Sensitive to moisture (hydrolysis of C-Cl) and light. Store at -20°C.

Core Purification Protocols

Safety Warning:


-Chloroacetamides are potent alkylating agents and sensitizers. Handle in a fume hood with double nitrile gloves.
Protocol A: Anti-Solvent Crystallization (For High Purity Crude)

Best for material that is already >85% pure but colored.

  • Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at room temperature. (Ratio: ~1 mL solvent per gram of product).

  • Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough EtOAc (drops) to make the solution clear again.

  • Crystallization: Place the flask in a -20°C freezer for 12–24 hours.

    • Note: Do not disturb the flask. Agitation may induce oiling out.

  • Collection: If a solid forms, filter rapidly on a chilled Buchner funnel. Wash with cold Hexanes (-20°C).

Protocol B: Trituration (For Oily Crude)

Best for removing unreacted amine and inducing solidification.

  • Solvent Choice: Use Diethyl Ether/Pentane (1:3) or pure Methyl tert-butyl ether (MTBE) .

  • Procedure: Add cold solvent to the crude oil. Sonicate or stir vigorously at 0°C.

  • Observation: The oil should eventually harden into a white/off-white solid as impurities dissolve in the supernatant.

  • Separation: Decant the solvent or filter the solid.

Troubleshooting Guide (Q&A)

Q1: My product keeps "oiling out" instead of crystallizing. What is happening? A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common for N-methylated amides.

  • Cause: The solution is too concentrated, or the impurity profile (specifically the "Dimer" impurity) is depressing the melting point.

  • Fix:

    • Re-dissolve the oil in fresh EtOAc.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

    • Slow Down: Cool the solution very slowly (RT

      
       4°C 
      
      
      
      -20°C). Rapid cooling traps impurities and causes oiling.

Q2: I see a persistent "Dimer" impurity by TLC/LC-MS. How do I remove it? A: The dimer (formed by the reaction of the starting amine with the product) is basic. Recrystallization alone often fails to remove it.

  • Pre-Purification Step: Before crystallization, dissolve the crude oil in EtOAc and wash with 1M HCl (cold) .

    • Mechanism:[1][2][3] The HCl protonates the dimer (which has a tertiary amine) and the unreacted starting amine, forcing them into the aqueous layer. The amide product remains neutral and stays in the organic layer.

    • diagram below illustrates this logic.

Q3: The product is colored (brown/yellow) even after crystallization. A: Color is usually due to oxidized amine or polymerized byproducts.

  • Fix: Perform a Charcoal Filtration .

    • Dissolve product in warm EtOAc.

    • Add activated carbon (5% w/w). Stir for 15 mins.

    • Filter through a Celite pad.

    • Proceed to Protocol A (Crystallization).

Process Visualization

Figure 1: Purification Logic & Impurity Rejection

PurificationWorkflow Crude Crude Reaction Mixture (Product + Amine + Dimer) AcidWash Acid Wash (1M HCl) Partitioning Step Crude->AcidWash Dissolve in EtOAc OrgLayer Organic Layer (Product + Neutral Impurities) AcidWash->OrgLayer Separation AqLayer Aqueous Layer (Amine.HCl + Dimer.HCl) AcidWash->AqLayer Waste DryConc Dry (MgSO4) & Concentrate OrgLayer->DryConc Recryst Recrystallization (EtOAc / Hexanes @ -20°C) DryConc->Recryst FinalSolid Pure Solid Product (>98% Purity) Recryst->FinalSolid Success OilOut Issue: Oiling Out Recryst->OilOut Failure Triturate Remedy: Trituration (MTBE or Ether/Pentane) OilOut->Triturate Recover Triturate->Recryst Retry

Caption: Workflow for removing basic impurities (Dimer/Amine) prior to crystallization to prevent oiling out.

References

  • Synthesis & Properties of Chloroacetamides

    • BenchChem Technical Note: "Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol". Detailed protocol for N-acylation and workup of phenethyl-chloroacetamides.
    • Source: (Generalized reference for chloroacetamide synthesis).

  • Crystallization Techniques for Low-Melting Solids

    • MIT OpenCourseWare: "Two-Solvent Recrystallization Guide". Principles of solvent/anti-solvent selection for difficult compounds.
    • Source:

  • Impurity Characterization

    • PrepChem: "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide".[3] Identifies the product as a viscous oil/solid and discusses synthesis from N-methylphenethylamine.

    • Source:

  • Safety Data

    • PubChem: "2-Chloro-N-methyl-N-phenylacetamide" (Structural Analog).
    • Source:

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing critical bottlenecks with the aqueous solubility of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide . Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the molecule to provide causal explanations and self-validating experimental protocols for successful solubilization.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular barriers preventing hydration. 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (C₁₁H₁₄ClNO) presents two distinct challenges in aqueous media:

  • High Lipophilicity: The molecule possesses a bulky 2-phenylethyl group and a methyl group, driving its partition coefficient (LogP) to approximately 2.94[1]. This high lipophilicity means the thermodynamic cost of disrupting water's hydrogen-bonded network to accommodate the molecule is exceedingly high[2].

  • Lack of Ionizable Centers: A common mistake in drug formulation is attempting to adjust the pH to protonate the nitrogen atom. However, the nitrogen in this compound is part of an amide bond. Its lone pair of electrons is resonance-delocalized into the adjacent carbonyl group, rendering it non-basic. Therefore, pH adjustment strategies (forming salts) are fundamentally ineffective[3].

Because we cannot rely on ion-dipole interactions, we must utilize strategies that either lower the dielectric constant of the solvent (co-solvency), shield the hydrophobic moieties (inclusion complexation), or encapsulate the molecule (micellar solubilization)[4].

Solubilization Decision Matrix

G Start 2-Chloro-N-methyl-N- (2-phenylethyl)acetamide Solubility Issue CheckIon Ionizable Groups Present? Start->CheckIon pHAdj pH Adjustment (Ineffective for Amides) CheckIon->pHAdj No (Neutral Amide) LogPCheck Assess Lipophilicity (LogP ≈ 2.9) CheckIon->LogPCheck Proceed to Lipophilicity Strategy Select Solubility Enhancement Strategy LogPCheck->Strategy Cosolvent Co-solvency (DMSO, PEG 400) Strategy->Cosolvent Surfactant Micellar Solubilization (Tween 80, Kolliphor EL) Strategy->Surfactant Cyclodextrin Inclusion Complexation (HP-β-CD) Strategy->Cyclodextrin

Workflow for selecting solubilization strategies for non-ionizable, lipophilic amides.

Troubleshooting FAQs

Q: I tried adjusting the pH of my buffer to 2.0 to force dissolution, but the compound still precipitated. Why? A: This is a structural causality issue. Unlike amines, the nitrogen in an amide is not basic due to resonance stabilization with the carbonyl oxygen. At pH 2.0, the molecule remains neutral. You must abandon pH adjustments and pivot to co-solvents or complexation agents to force dissolution[3].

Q: When diluting my DMSO stock solution into an aqueous assay buffer, I observe immediate cloudiness. How can I prevent this? A: You are experiencing "solvent-shift precipitation." As the DMSO rapidly diffuses into the bulk aqueous phase, the local solubility capacity drops below the compound's concentration, causing rapid nucleation. To prevent this, you must alter the thermodynamics of the receiving buffer. Pre-spike your aqueous buffer with a surfactant (e.g., 0.1% Tween 80) to act as a "hydrophobic sink" that captures the lipophilic molecules before they can aggregate[4].

Q: Is cyclodextrin complexation a viable long-term strategy for this specific molecule? A: Yes. The 2-phenylethyl moiety is highly hydrophobic and sterically compatible with the hydrophobic inner cavity of β-cyclodextrins (such as Hydroxypropyl-β-Cyclodextrin, HP-β-CD). This forms a host-guest inclusion complex that effectively masks the lipophilic tail from the aqueous environment, significantly increasing apparent solubility without using harsh organic solvents[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that true solubilization—rather than metastable suspension—has been achieved.

Protocol A: Co-Solvency & Micellar Solubilization (For In Vitro Assays)

Causality: DMSO disrupts the crystalline lattice, while PEG 400 and Tween 80 lower the dielectric constant of the water and provide micellar encapsulation, preventing precipitation upon dilution[2].

  • Stock Preparation: Dissolve 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide in 100% anhydrous DMSO to create a 50 mM master stock. (Validation: The solution must be optically clear with no particulate matter under bright-field observation).

  • Vehicle Preparation: Prepare a receiving aqueous vehicle consisting of 5% PEG 400 and 1% Tween 80 (v/v) in PBS (pH 7.4).

  • Controlled Dilution: Under continuous vortexing, add the DMSO stock dropwise to the aqueous vehicle to reach a final target concentration of 500 µM. (Keep final DMSO concentration ≤1% to prevent cytotoxicity in downstream cell assays).

  • Self-Validation (Critical): Centrifuge the final solution at 10,000 × g for 15 minutes. Carefully extract the supernatant and quantify the compound via HPLC-UV. If the quantified concentration matches your theoretical yield (500 µM), true molecular dispersion is validated. If it is lower, micro-precipitation has occurred, and the Tween 80 concentration must be increased.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo / Formulation Use)

Causality: HP-β-CD provides a hydrophilic exterior for water compatibility and a hydrophobic interior cavity to encapsulate the 2-phenylethyl group, driving thermodynamically stable dissolution[5].

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Guest Addition: Add solid 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours to ensure thermodynamic equilibrium of the host-guest complexation is reached.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter to physically remove any uncomplexed, insoluble drug.

  • Self-Validation (Critical): Lyophilize (freeze-dry) the filtered solution to obtain a solid white powder. Reconstitute a weighed portion of this powder in pure water. It should dissolve instantaneously without any turbidity. This confirms the successful formation of a stable inclusion complex rather than a temporary suspension.

Quantitative Data Presentation

The following table summarizes the expected outcomes of applying different solubilization strategies to highly lipophilic amides (LogP ~2.9)[3][4][5].

Solubilization StrategyPrimary ExcipientsMechanism of ActionExpected Solubility GainOptimal Application
Co-solvency DMSO, PEG 400, EthanolDisrupts water H-bond network, lowers dielectric constant100x - 1000xIn vitro biochemical and cellular assays
Micellar Solubilization Tween 80, Kolliphor ELEncapsulates the lipophilic drug within a hydrophobic micelle core50x - 200xPreclinical animal dosing (IV/IP routes)
Inclusion Complexation HP-β-CD, γ-CDHost-guest shielding of the 2-phenylethyl hydrophobic moiety10x - 100xOral formulations, high-stability requirements
pH Adjustment HCl, NaOHIonization of functional groups0x (Fails) Not applicable for neutral amides
References
  • 3 - World Journal of Biology Pharmacy and Health Sciences 2.1 - Guidechem 3.5 - PubMed Central (PMC) 4.2 - PubMed Central (PMC)

  • 4 - Research Journal of Pharmacy and Technology

Sources

Technical Support Center: Stability & Storage of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrolysis Cascade

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is an electrophilic


-chloroacetamide derivative. While valuable as a pharmaceutical intermediate, its structural features—specifically the electron-withdrawing chlorine atom adjacent to the carbonyl—render it susceptible to moisture-induced degradation.

The Core Threat: Hydrolysis in this class of compounds is often autocatalytic .

  • Initial Moisture Ingress: Trace water attacks the electrophilic centers.

  • Acid Generation: Hydrolysis releases Hydrogen Chloride (HCl) or Chloroacetic acid.

  • Acceleration: The drop in pH catalyzes further cleavage of the amide bond, creating a runaway degradation cycle.

Immediate Action Required: If your compound has turned from a white solid/powder to a sticky gum or liquid, or if it emits a sharp acidic odor, significant hydrolysis has likely occurred. Refer to the Troubleshooting Matrix below.

Mechanism of Instability

To prevent degradation, one must understand the molecular pathways.


-chloroacetamides undergo hydrolysis via two competing mechanisms depending on pH and steric conditions.
Visualizing the Degradation Pathways

The following diagram illustrates how water interacts with the molecule, leading to two distinct impurity profiles.

HydrolysisPathways Compound 2-Chloro-N-methyl-N- (2-phenylethyl)acetamide HydroxyImpurity Impurity A: 2-Hydroxy-N-methyl-N- (2-phenylethyl)acetamide (Polar Impurity) Compound->HydroxyImpurity Path 1: SN2 Attack (Displacement of Cl) HCl Byproduct: HCl (Acid Catalyst) Compound->HCl released Amine Impurity B: N-methyl-2-phenylethylamine Compound->Amine Path 2: Amide Hydrolysis (Acid/Base Catalyzed) Acid Byproduct: Chloroacetic Acid Compound->Acid released Water H2O / Moisture HCl->Compound Autocatalysis (Accelerates Path 2)

Figure 1: Dual hydrolysis pathways. Path 1 (Nucleophilic substitution) is common in neutral moisture. Path 2 (Amide cleavage) becomes dominant if the byproduct HCl is allowed to accumulate, lowering the pH.

Troubleshooting Matrix

Use this guide to diagnose storage failures.

SymptomProbable CauseVerification TestCorrective Action
Material became a sticky gum/oil Hygroscopic Failure: The compound absorbed water, lowering the melting point (MP depression).Melting Point Check: If MP is <40°C or indefinite (Lit: ~67-70°C [1]), significant impurities are present.Do not use. Recrystallization is required. Store future batches with active desiccant.
Sharp, acrid odor HCl Release: Hydrolysis has generated hydrochloric acid.pH Paper Test: Dissolve a small amount in neutral water/methanol (1:1). pH < 4 indicates degradation.Purify immediately. Wash an organic solution of the compound with saturated NaHCO₃ to neutralize acid, dry, and re-isolate.
New peak on HPLC (Early eluting) Formation of Hydroxy-impurity: The Cl atom was displaced by OH.[1]LC-MS: Look for Mass M-18 (Cl replaced by OH) or M+1-36.If impurity < 5%, use for non-critical steps. If > 5%, repurify via column chromatography (silica).
Precipitate in solution Amine Salt Formation: The hydrolysis product (amine) formed a salt with the acid byproduct.NMR: Check for loss of the N-Methyl singlet or shifts in the aromatic region.Filter precipitate. Analyze filtrate. If filtrate is pure, use with corrected concentration.

Validated Storage Protocols

These protocols are designed to break the "Moisture -> Acid -> Hydrolysis" cycle.

Protocol A: The "Double-Desiccation" System (Recommended)

For long-term storage (> 1 month)

  • Primary Container: Place the compound in a glass vial with a Teflon-lined screw cap. Do not use snap-caps, as they breathe.

  • Inert Gas Purge: Gently flow dry Argon or Nitrogen over the solid for 30 seconds before capping to displace humid air.

  • Secondary Containment: Place the sealed vial inside a heat-sealable aluminized Mylar bag or a secondary jar containing a fresh sachet of molecular sieves or silica gel .

  • Temperature: Store at -20°C .

    • Why? Reaction rates for hydrolysis roughly halve for every 10°C drop. At -20°C, the reaction is kinetically arrested.

Protocol B: Handling Frozen Stocks

Preventing condensation-induced hydrolysis

  • Remove the container from the freezer (-20°C).

  • CRITICAL STEP: Allow the container to warm to room temperature before opening (approx. 30-60 mins).

    • Mechanism:[1][2][3] Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, initiating the hydrolysis cascade immediately upon re-storage.

  • Weigh out the required amount quickly.

  • Re-purge with inert gas and return to cold storage immediately.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or DMF stock solutions? A: Use with caution. While soluble, DMSO is hygroscopic. If the DMSO is not anhydrous, the water content will hydrolyze the chloro-group over time.

  • Recommendation: Prepare solutions fresh. If storage is necessary, use Anhydrous Acetonitrile and store over 3Å molecular sieves at -20°C. Avoid protic solvents (Methanol, Ethanol) as they can act as nucleophiles, displacing the chloride (solvolysis).

Q: I see a "pKa 0.36" listed in some databases. Is the compound acidic? A: No. That value likely refers to the conjugate acid of the amide oxygen or a prediction error for the hydrolysis byproduct. The compound itself is neutral. If your sample is acidic, it contains hydrolysis byproducts (HCl or Chloroacetic acid) [2].

Q: Is the hydrolysis reversible? A: No. Once the chloride is displaced or the amide bond is cleaved, the reaction is thermodynamically irreversible under standard storage conditions. You must remove the impurities; you cannot revert them.

Decision Tree: Recovery vs. Disposal

Use this logic flow to determine if your batch is salvageable.

DecisionTree Start Batch Assessment Visual Visual Inspection: Is it a white solid? Start->Visual Smell Odor Check: Acrid/Acidic Smell? Visual->Smell Yes Discard DISCARD Irreversible Degradation Visual->Discard No (Liquid/Gum) HPLC HPLC Purity Check Smell->HPLC No Repurify RECOVERY Dissolve (DCM) -> Wash (NaHCO3) -> Recrystallize Smell->Repurify Yes (HCl present) Use APPROVED Store at -20°C HPLC->Use >98% Purity HPLC->Repurify 90-98% Purity HPLC->Discard <90% Purity

Figure 2: Workflow for assessing batch integrity.

References

  • Hladik, M. L., et al. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. (Demonstrates the pH-dependence and mechanisms of alpha-chloroacetamide hydrolysis). [Link]

  • PubChem. (2023). 2-Chloro-N-methyl-N-phenylacetamide Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Stability & Handling of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

As researchers, we often treat amides as chemically inert scaffolds. However, 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide presents a unique stability profile due to the synergistic reactivity of the


-chloro group and the 

-alkyl substitution.

While the amide backbone is robust, the carbon-chlorine (C-Cl) bond is a "soft" electrophile, primed for


 displacement. In solution, this molecule is not static; it is a latent alkylating agent. Instability is rarely due to spontaneous decomposition but rather inadvertent reactivity  with solvents, buffers, or light.

This guide moves beyond basic handling to address the specific physicochemical interactions that compromise your experimental data.

Troubleshooting Guide: Diagnostic Q&A

User Issue 1: "I see a new, slightly more polar peak in my LC-MS after storing the sample in Methanol for 48 hours."

  • Diagnosis: Solvent Solvolysis (Methanolysis).

  • Technical Explanation: Primary alcohols are weak nucleophiles. However, over time—and accelerated by even trace basicity from glass surfaces or impurities—methanol displaces the chloride ion. The new peak is likely 2-methoxy-N-methyl-N-(2-phenylethyl)acetamide .

  • Solution:

    • Immediate: Switch dilution solvent to Acetonitrile (ACN) or Dichloromethane (DCM) .

    • Protocol: If protic solvents are required for bioassays, prepare fresh immediately before use. Do not store stock solutions in alcohols.

User Issue 2: "My DMSO stock solution has turned yellow/brown after a month at room temperature."

  • Diagnosis: Oxidative Degradation or Trace Nucleophile Reaction.

  • Technical Explanation: While DMSO is a standard storage solvent, it is hygroscopic. Absorbed water facilitates slow hydrolysis of the C-Cl bond to the

    
    -hydroxy derivative (glycolamide). Furthermore, if the DMSO contains trace dimethyl sulfide or amines, these will rapidly alkylate, causing color changes associated with conjugated byproducts or polymerization.
    
  • Solution:

    • Immediate: Discard the stock.

    • Protocol: Store DMSO stocks at -20°C or -80°C . Use anhydrous DMSO (water < 0.1%) packed under argon/nitrogen. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

User Issue 3: "The potency of the compound decreased significantly in my cellular assay (pH 7.4 buffer)."

  • Diagnosis: Aqueous Hydrolysis / Protein Alkylation.

  • Technical Explanation: At physiological pH (7.4), the half-life of

    
    -chloroacetamides can vary, but they are designed to react with thiols. If your buffer contains cysteine, DTT, or glutathione, the compound is being consumed before it reaches the target. Alternatively, base-catalyzed hydrolysis by hydroxide ions (
    
    
    
    ) converts the active chloride to an inactive alcohol.
  • Solution:

    • Immediate: Check buffer composition. Remove thiols (DTT,

      
      -ME) if they are not essential targets.
      
    • Protocol: Quantify stability in the specific assay buffer via HPLC prior to running the full panel.

Frequently Asked Questions (FAQ)

Q: What is the absolute best solvent for long-term storage? A: Anhydrous Acetonitrile (ACN). It is non-nucleophilic, polar enough to dissolve the compound, and lacks the hygroscopic issues of DMSO. Store at -20°C in amber glass to prevent photolytic cleavage of the C-Cl bond.

Q: Can I autoclave aqueous solutions of this compound? A: Absolutely not. High temperature and pressure will drive rapid hydrolysis, converting the compound almost entirely to the 2-hydroxy derivative and potentially hydrolyzing the amide bond itself. Sterilize via 0.22


m filtration  using a compatibility-checked membrane (e.g., PTFE or Nylon).

Q: Is the compound light sensitive? A: Yes, moderately. While it does not absorb strongly in the visible spectrum, UV exposure (especially <300 nm) can cause homolytic cleavage of the C-Cl bond, generating radicals that lead to complex degradation mixtures. Always use amber vials.

Visualization: Reactivity & Degradation Pathways

The following diagram maps the specific chemical fates of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide in different environments.

DegradationPathways Parent 2-Chloro-N-methyl-N- (2-phenylethyl)acetamide (Active) Alcohol 2-Hydroxy Derivative (Hydrolysis Product) Parent->Alcohol Water / pH > 7 (Hydrolysis) Ether 2-Alkoxy Derivative (Solvolysis Product) Parent->Ether MeOH / EtOH (Solvolysis) Adduct Thiol-Adduct (Bio-conjugate) Parent->Adduct R-SH (Cysteine/DTT) (Alkylation) Radical Radical Species (Degradation Mix) Parent->Radical UV Light (<300nm) (Photolysis)

Figure 1: Primary degradation pathways. Note that hydrolysis and solvolysis are the most common risks in standard laboratory handling.

Experimental Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your stock solutions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring)
Expected Retention Parent compound will elute later than hydrolysis products (more polar).
Protocol B: Rapid NMR Purity Check

If HPLC is unavailable,


-NMR is definitive.
  • Solvent: Dissolve ~5 mg in

    
     or 
    
    
    
    .
  • Key Signal: Focus on the singlet for the

    
    -methylene protons (
    
    
    
    ).
    • Intact: Singlet around

      
       4.0 - 4.2 ppm .
      
    • Hydrolyzed (

      
      ):  Shifted upfield to 
      
      
      
      3.8 - 3.9 ppm
      (depending on solvent).
    • Solvolyzed (

      
      ):  Look for a new methoxy singlet around 
      
      
      
      3.4 ppm
      .
Troubleshooting Workflow

Use this decision tree to resolve stability issues in real-time.

TroubleshootingTree Start Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate ColorChange Yellowing / Browning Start->ColorChange PurityLoss Purity Loss (LCMS) Start->PurityLoss SolventCheck Is solvent Water/Buffer? Precipitate->SolventCheck LightCheck Stored in Clear Vial? ColorChange->LightCheck SolventType Solvent Type? PurityLoss->SolventType Compound Insoluble\n(Add DMSO/Ethanol) Compound Insoluble (Add DMSO/Ethanol) SolventCheck->Compound Insoluble\n(Add DMSO/Ethanol) Yes Polymerization/Salt\n(Filter & Analyze) Polymerization/Salt (Filter & Analyze) SolventCheck->Polymerization/Salt\n(Filter & Analyze) No Photodegradation\n(Discard) Photodegradation (Discard) LightCheck->Photodegradation\n(Discard) Yes Oxidation/Contamination\n(Check DMSO Quality) Oxidation/Contamination (Check DMSO Quality) LightCheck->Oxidation/Contamination\n(Check DMSO Quality) No Solvolysis\n(Switch to ACN) Solvolysis (Switch to ACN) SolventType->Solvolysis\n(Switch to ACN) Alcohol Hydrolysis\n(Check Water Content) Hydrolysis (Check Water Content) SolventType->Hydrolysis\n(Check Water Content) DMSO

Figure 2: Diagnostic logic flow for identifying the root cause of solution instability.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94921, 2-Chloro-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • Stamatis, A., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Chloroacetamide - Registration Dossier. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: A Comparison Guide for Rotamer Resolution

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a classic analytical pitfall during the synthesis and quality control of tertiary amides. When characterizing 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide —a critical intermediate synthesized from N-methylphenethylamine and chloroacetyl chloride [1]—novice researchers often misinterpret its complex


H NMR spectrum.

Because of the restricted rotation around the C–N amide bond, this molecule exists as a mixture of E and Z conformational isomers (rotamers) at room temperature. This phenomenon splits the expected NMR signals into major and minor sets, which are frequently misidentified as unreacted starting materials or synthetic impurities [2].

This guide objectively compares analytical platforms (60 MHz Benchtop vs. 600 MHz High-Field NMR) and outlines a self-validating Variable Temperature (VT) NMR protocol to definitively characterize this compound and ensure the scientific integrity of your analytical workflows.

Mechanistic Insight: The Rotamer Conundrum

To understand the analytical challenge, we must look at the causality behind the spectral data. In secondary and tertiary amides, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl


 orbital. This resonance grants the C–N bond partial double-bond character, creating a significant kinetic energy barrier (typically 15–18 kcal/mol) to free rotation [2].

In 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, this restricted rotation locks the molecule into two distinct spatial arrangements (E and Z rotamers) relative to the NMR timescale at 25°C. Consequently, protons in close proximity to the amide bond—specifically the N-CH


, N-CH

, and the Cl-CH

-C=O groups—experience two different magnetic environments, resulting in two distinct sets of peaks with an integration ratio reflecting the thermodynamic equilibrium of the rotamers (typically ~60:40 in CDCl

).

Workflow A Synthesis: N-methylphenethylamine + Chloroacetyl chloride B Target: 2-Chloro-N-methyl-N- (2-phenylethyl)acetamide A->B THF, TEA C NMR Analysis B->C D 60 MHz Benchtop (Broad Overlap) C->D E 600 MHz High-Field (Rotamer Resolution) C->E

Analytical workflow comparing 60 MHz and 600 MHz NMR platforms for tertiary amide characterization.

Platform Comparison: Benchtop vs. High-Field NMR

When selecting an instrument for structural elucidation of tertiary amides, the resolving power of the magnetic field is paramount.

  • 60 MHz Benchtop NMR: While excellent for routine, simple reaction monitoring, benchtop systems lack the dispersion required for complex rotameric mixtures. The minor and major signals of the N-CH

    
     and Ph-CH
    
    
    
    multiplets overlap heavily, creating a broad, uninterpretable "hump" in the 2.7–3.8 ppm aliphatic region. It is impossible to accurately quantify the rotamer ratio or rule out underlying impurities.
  • 600 MHz High-Field NMR: At 600 MHz, the chemical shift dispersion is sufficient to cleanly resolve the E and Z rotamer signals. The N-CH

    
     protons appear as two distinct, sharp singlets, allowing for precise integration and confirmation of the compound's purity [3].
    
Quantitative Data Summary

Table 1:


H NMR Spectral Comparison of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide 
Proton Assignment60 MHz (CDCl

, 25°C)
600 MHz (CDCl

, 25°C)
600 MHz (DMSO-d

, 100°C)
Aromatic (5H) 7.10 - 7.40 (m, broad)7.15 - 7.35 (m)7.20 - 7.30 (m)
Cl-CH

-C=O (2H)
3.80 - 4.20 (br m)4.05 (s, 60%), 3.85 (s, 40%)4.10 (s, 100%)
N-CH

(2H)
3.40 - 3.75 (br m)3.60 (t, 60%), 3.50 (t, 40%)3.55 (t, 100%)
N-CH

(3H)
2.90 - 3.20 (br m)3.05 (s, 60%), 2.95 (s, 40%)3.00 (s, 100%)
Ph-CH

(2H)
2.75 - 3.00 (br m)2.85 (t, 60%), 2.90 (t, 40%)2.88 (t, 100%)

The Self-Validating Protocol: Variable Temperature (VT) NMR

To definitively prove that the minor peaks are intrinsic rotamers rather than static impurities, we must employ a self-validating experimental design.

The Logic: If the minor peaks belong to an impurity (e.g., unreacted amine), their chemical shifts and integration ratios will remain independent of the major peaks regardless of temperature. However, if the peaks represent rotamers in dynamic equilibrium, applying thermal energy will eventually overcome the C–N rotational barrier. As the exchange rate becomes faster than the NMR timescale, the distinct major/minor peaks will broaden and merge into a single, time-averaged peak—a phenomenon known as coalescence [2].

RotamerLogic State1 Restricted C-N Rotation (Tertiary Amide) E_rot E-Rotamer (Major) 25°C in CDCl3 State1->E_rot Z_rot Z-Rotamer (Minor) 25°C in CDCl3 State1->Z_rot State2 Variable Temp NMR (Heating to 100°C) E_rot->State2 Z_rot->State2 State3 Signal Coalescence (Time-Averaged Peaks) State2->State3 Overcomes Energy Barrier

Variable Temperature (VT) NMR logic demonstrating the coalescence of E/Z amide rotamers upon heating.

Step-by-Step Methodologies

Protocol 1: Ambient High-Field NMR Acquisition (Rotamer Identification)

  • Sample Preparation: Dissolve 15 mg of highly purified 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS.
    
  • Transfer: Pipette the solution into a standard 5 mm NMR tube. Ensure a minimum solvent depth of 4 cm to prevent vortexing artifacts and magnetic field inhomogeneities.

  • Acquisition: Acquire the

    
    H NMR spectrum at 298 K (25°C) on a 600 MHz spectrometer using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
    
  • Validation Check: Integrate the split N-CH

    
     singlets (~3.05 ppm and ~2.95 ppm). The sum of their integrations must equal exactly 3 protons relative to the 5 protons of the aromatic multiplet.
    

Protocol 2: VT-NMR Coalescence Experiment (Impurity Exclusion)

  • Solvent Rationale & Exchange: CDCl

    
     boils at 61°C, making it unsuitable for high-temperature coalescence studies. Evaporate the CDCl
    
    
    
    under a gentle stream of nitrogen and redissolve the sample in 0.6 mL of DMSO-d
    
    
    (boiling point 189°C).
  • Baseline Acquisition: Acquire a baseline

    
    H NMR spectrum at 298 K. Note: The E:Z rotamer ratio will shift slightly due to the higher dielectric constant of DMSO compared to chloroform.
    
  • Heating Gradient: Increase the probe temperature in 10 K increments from 298 K to 373 K (100°C). Crucially, allow 5 minutes of thermal equilibration at each step before re-tuning, matching, and shimming the probe.

  • Coalescence Observation: Monitor the N-CH

    
     and Cl-CH
    
    
    
    signals. At approximately 353 K, the peaks will broaden significantly. By 373 K, they will coalesce into sharp, singular time-averaged peaks (~3.00 ppm for N-CH
    
    
    and ~4.10 ppm for Cl-CH
    
    
    ), definitively validating the presence of rotamers and excluding the possibility of static impurities.

References

  • PrepChem. "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide." PrepChem.com. Available at: [Link]

  • Rosowsky, A., et al. "Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling." Tetrahedron, 59(42), 8337–8345 (2003). Available at: [Link]

  • Apodaca, R., et al. "Phenylpiperidines and phenylpyrrolidines." US Patent 7279491B2 (2007).

Comparative FTIR Profiling of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Lumateperone Intermediate Verification

Executive Summary & Compound Identity

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13230-84-7 ) is a critical electrophilic intermediate used primarily in the synthesis of atypical antipsychotics such as Lumateperone (Caplyta®). It serves as the alkylating agent for the pyrido-indole core, introducing the N-methyl-aminoethyl moiety essential for receptor binding affinity.

In process analytical technology (PAT) and raw material verification, distinguishing this tertiary amide from its precursors (secondary amines) and potential impurities (secondary amides or hydrolysis products) is paramount. This guide provides a definitive FTIR characterization strategy, contrasting the target compound against its structural analogs to ensure process integrity.

Attribute Details
CAS Number 13230-84-7
Formula C₁₁H₁₄ClNO
Molecular Weight 227.69 g/mol
Physical State Viscous brown oil (typically)
Key Function Electrophilic Alkylating Agent (Lumateperone Synthesis)

FTIR Characteristic Peaks: The Fingerprint

The infrared spectrum of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is dominated by the interplay between the tertiary amide core and the


-chloro  substituent. Unlike secondary amides, this molecule lacks an N-H donor, simplifying the high-frequency region while intensifying the carbonyl signature.
Diagnostic Peak Assignments

The following table synthesizes theoretical derivation with empirical data from structurally homologous chloroacetamides.

Functional Group Wavenumber (cm⁻¹) Intensity Mechanistic Origin
Amide I (C=O) 1660 – 1680 StrongPrimary Identifier. The

-chlorine atom exerts an inductive effect (

), shifting the carbonyl stretch to a higher frequency compared to non-halogenated tertiary amides (typically ~1640 cm⁻¹).
C-Cl Stretch 740 – 790 Medium/StrongSpecificity Marker. Characteristic of the chloroacetyl moiety. Distinguishes the activated intermediate from non-halogenated byproducts.
Aromatic C-H 3020 – 3080 WeakStretching vibrations of the phenylethyl ring protons.
Aliphatic C-H 2920 – 2980 MediumAsymmetric/symmetric stretching of the

-methyl and methylene (

) groups.
Aromatic Ring 1600, 1495 MediumC=C skeletal vibrations of the benzene ring.
C-N Stretch 1400 – 1420 MediumAmide C-N stretching, often coupled with

-methyl deformation.
N-H Stretch ABSENT N/APurity Check. The absence of a peak at 3300–3400 cm⁻¹ confirms the tertiary amide structure and absence of secondary amide impurities.

Comparative Analysis: Target vs. Alternatives

Reliable identification requires contrasting the target spectrum against likely process contaminants. The three most critical "alternatives" in the reaction matrix are the Starting Material (Amine) , the Secondary Amide Impurity , and the Hydrolysis Product .

Scenario A: Target vs. Precursor (N-methylphenethylamine)

The synthesis involves the acylation of N-methylphenethylamine. Incomplete conversion is a common failure mode.

  • Differentiation: The precursor is a secondary amine. It exhibits a distinct N-H stretch (~3300 cm⁻¹) and lacks the carbonyl band.

  • FTIR Logic: Appearance of a strong band at 1665 cm⁻¹ combined with the disappearance of the N-H band confirms reaction completion.

Scenario B: Target vs. Secondary Amide Impurity

If the starting amine contains phenethylamine (non-methylated) as an impurity, the product will contain 2-Chloro-N-(2-phenylethyl)acetamide (CAS 13156-95-1).

  • Differentiation: The impurity is a secondary amide. It will show a sharp N-H stretch (~3280 cm⁻¹) and a distinct Amide II band (N-H bending) around 1550 cm⁻¹.

  • FTIR Logic: The target (tertiary amide) has no Amide II band . Presence of a peak at 1550 cm⁻¹ indicates contamination.

Scenario C: Target vs. Hydrolysis Product (Chloroacetic Acid)

Moisture ingress can hydrolyze the amide or the acyl chloride reagent.

  • Differentiation: Chloroacetic acid presents a broad, chaotic O-H stretch (2500–3300 cm⁻¹) and a shifted carbonyl (~1710–1730 cm⁻¹ for acid vs. 1665 cm⁻¹ for amide).

Comparative Data Summary
FeatureTarget (Tertiary) Precursor (Amine) Impurity (Secondary Amide)
C=O[1] Stretch 1660–1680 cm⁻¹ Absent1650–1690 cm⁻¹
N-H Stretch Absent 3300–3400 cm⁻¹ 3280–3300 cm⁻¹
Amide II (N-H Bend) Absent N/A (Amine bend ~1600)~1550 cm⁻¹ (Distinct)
C-Cl Stretch PresentAbsentPresent

Experimental Protocol: ATR-FTIR Verification

This protocol is designed for the rapid "Goods In" verification of the intermediate as a viscous oil.

Materials & Equipment[2]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Interface: Diamond ATR (Attenuated Total Reflectance) module. Diamond is required due to the corrosive nature of potential chloroacetyl chloride residues.

  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow
  • Background Collection: Clean the crystal and collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Using a glass pipette, deposit 1 drop (~20 µL) of the brown oil directly onto the center of the diamond crystal.

    • Note: Ensure no air bubbles are trapped at the interface.

  • Acquisition: Clamp the anvil (if applicable) to ensure uniform contact. Acquire sample spectrum (32 scans).

  • Data Processing: Apply automatic baseline correction.

  • Validation Criteria:

    • Pass: Strong peak at 1660–1680 cm⁻¹; No peak > 5% T at 3300 cm⁻¹.

    • Fail: Presence of broad OH (Hydrolysis) or sharp NH (Amine/Secondary Amide).

Visualization of Logic & Workflow[2]

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps the chemical origins of the spectral features discussed above.

SynthesisPathway SM N-methylphenethylamine (Secondary Amine) [NH Stretch: ~3300] Target TARGET PRODUCT 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide [C=O: 1665 | No NH] SM->Target + Reagent (Acylation) Impurity1 Impurity: Secondary Amide (From Phenethylamine) [Amide II: ~1550] SM->Impurity1 Demethylation or Impure SM Reagent Chloroacetyl Chloride Reagent->Target Impurity2 Hydrolysis: Chloroacetic Acid [Broad OH: 2500-3300] Reagent->Impurity2 + H2O (Moisture)

Caption: Chemical pathway showing the origin of the target compound and critical impurities distinguishable by FTIR.

Diagram 2: FTIR Decision Tree for Verification

A logic gate for researchers to interpret spectral data rapidly.

FTIR_Decision_Tree Start Acquire FTIR Spectrum CheckCO Is there a strong peak at 1660-1680 cm⁻¹? Start->CheckCO CheckNH Is there a peak at 3300-3400 cm⁻¹? CheckCO->CheckNH Yes Result_Fail_SM FAIL: Unreacted Amine (Precursor) CheckCO->Result_Fail_SM No (Missing C=O) CheckAmideII Is there a peak at ~1550 cm⁻¹? CheckNH->CheckAmideII Yes (NH Present) Result_Pass PASS: Target Identified (Tertiary Amide) CheckNH->Result_Pass No (Clean) Result_Fail_Imp FAIL: Secondary Amide (Impurity) CheckAmideII->Result_Fail_Imp Yes (Amide II) Result_Fail_Other FAIL: Unknown/Hydrolysis CheckAmideII->Result_Fail_Other No (Likely Wet/Acid)

Caption: Decision logic for classifying the sample based on diagnostic spectral bands.

References

  • PrepChem. "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide." PrepChem.com. Accessed March 2026. [Link]

  • Intra-Cellular Therapies, Inc. "Discovery of a Tetracyclic Quinoxaline Derivative (Lumateperone)."[2][3] Journal of Medicinal Chemistry, 2014.[2] [Link]

  • National Institute of Standards and Technology (NIST). "IR Spectrum of 2-Chloro-N-methylacetamide (Analog)." NIST Chemistry WebBook, SRD 69. [Link][4]

  • PubChem. "Compound Summary: 2-Chloro-N-methyl-N-phenylacetamide (Structural Analog)." National Library of Medicine. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide , a critical intermediate in the synthesis of N-methylphenethylamine derivatives and a potential impurity in forensic drug profiling.

Executive Summary

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13230-84-7) is a functionalized amide intermediate often encountered in the synthesis of pharmaceutical precursors and nitrogen-containing heterocycles (e.g., isoquinolines).[1] In forensic and drug development contexts, it serves as a critical marker for the specific synthetic route employed to produce N-methylphenethylamine-based stimulants.

This guide provides a definitive fragmentation analysis, distinguishing this compound from its desmethyl analog and regioisomers. By leveraging the specific isotopic signature of chlorine and the stability of the tropylium ion, researchers can confidently identify this impurity in complex matrices.

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10][11]

PropertyDetail
Chemical Name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Monoisotopic Mass 211.0764 (³⁵Cl) / 213.0734 (³⁷Cl)
Structural Features Phenylethyl backbone, N-methyl group, Chloroacetyl moiety
Primary Application Synthetic intermediate (Friedel-Crafts cyclization precursor); Impurity marker

Mass Spectrometry Fragmentation Analysis

Theoretical Fragmentation Pathway

The fragmentation of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide under Electron Ionization (EI, 70 eV) is governed by three dominant mechanisms: Benzylic Cleavage , Alpha-Cleavage (Amide) , and C-Cl Bond Lability .

Key Diagnostic Ions (EI Spectrum)
  • Molecular Ion [M]⁺ (m/z 211 / 213):

    • Observation: Typically weak to moderate intensity.

    • Characteristic: Displays the distinct 3:1 isotopic ratio of Chlorine (³⁵Cl:³⁷Cl), confirming the presence of the chloroacetyl group.

  • The Tropylium Ion (m/z 91) – Base Peak:

    • Mechanism: Benzylic cleavage of the Cα-Cβ bond in the phenylethyl chain.

    • Significance: The formation of the stable tropylium cation (C₇H₇⁺) is the most energetically favorable pathway, often dominating the spectrum. This confirms the unsubstituted phenylethyl moiety.

  • The N-Acyl Iminium Ion (m/z 120 / 122):

    • Mechanism: Charge retention on the nitrogen-containing fragment following benzylic cleavage.

    • Structure: [CH₂=N(CH₃)-CO-CH₂Cl]⁺.

    • Significance: This is the fingerprint ion . It retains the chlorine atom (preserving the 3:1 isotope pattern) and the N-methyl group. This peak differentiates the target from its non-methylated analogs.

  • Dechlorination Fragment (m/z 176):

    • Mechanism: Loss of the chlorine radical [M - Cl]⁺.

    • Observation: A peak at m/z 176 (M-35) indicates the labile C-Cl bond, common in chloroacetamides.

Fragmentation Pathway Diagram

The following diagram illustrates the causal logic behind the generation of primary fragments.

FragmentationPathway M Molecular Ion [M]+ m/z 211/213 (Isotope 3:1) Trop Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->Trop Benzylic Cleavage (Loss of C4H7ClNO) Iminium N-Acyl Iminium [C4H7ClNO]+ m/z 120/122 (Diagnostic) M->Iminium Alpha Cleavage (Loss of Benzyl Radical) Dechlor Dechlorinated Ion [M - Cl]+ m/z 176 M->Dechlor Homolytic C-Cl Cleavage

Caption: Mechanistic pathway showing the divergence of the molecular ion into the stable tropylium ion and the chlorine-containing diagnostic iminium species.

Comparative Performance Guide

To ensure accurate identification, the target compound must be differentiated from its structural analogs and precursors.

Comparison Table: Target vs. Alternatives
FeatureTarget Compound Alternative 1: Desmethyl Analog Alternative 2: Ring-Chlorinated Isomer
Compound Name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide2-Chloro-N-(2-phenylethyl)acetamideN-methyl-N-(2-chlorophenylethyl)acetamide
Structure Diff N-Methyl group present N-H (No methyl) Cl on Phenyl Ring
Molecular Ion m/z 211 / 213m/z 197 / 199m/z 211 / 213
Base Peak m/z 91 (Tropylium) m/z 91 (Tropylium)m/z 125 (Cl-Tropylium)
Diagnostic Fragment m/z 120 / 122 (Cl-containing N-fragment)m/z 106 / 108 (Cl-containing N-fragment)m/z 86 (Acetyl fragment, no Cl)
Differentiation Logic m/z 120 confirms N-Methyl + Chloroacetyl Shift of -14 Da in diagnostic fragmentShift of Cl isotope pattern to Base Peak
Interpretation Heuristics
  • Check m/z 91 vs. 125: If the base peak is m/z 125 (showing Cl isotopes), the chlorine is on the aromatic ring, not the acetyl tail.

  • Check m/z 120 vs. 106: A peak at m/z 120 confirms the N-methyl group. If the peak appears at 106, the compound is the secondary amide (desmethyl).

Experimental Protocol: GC-MS Identification

This protocol is designed to validate the presence of the target impurity in a synthetic reaction mixture (e.g., reductive amination or acylation).

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

    • Critical Step: Avoid protic solvents if analyzing for extended periods to prevent solvolysis of the C-Cl bond. Acetonitrile is a superior alternative for stability.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–350.

    • Solvent Delay: 3.0 min.

Workflow Visualization

ExperimentalWorkflow Sample Crude Reaction Mix (N-methylphenethylamine synthesis) Extract Liquid-Liquid Extraction (DCM / Water) Sample->Extract Dilute Dilution (1 mg/mL in Acetonitrile) Extract->Dilute GC GC Separation (DB-5MS Column) Dilute->GC MS MS Detection (EI) Scan m/z 40-350 GC->MS Data Data Analysis Extract Ion Chromatogram (EIC) m/z 211, 120, 91 MS->Data

Caption: Step-by-step workflow for isolating and identifying the target impurity from a crude synthetic matrix.

References

  • National Center for Biotechnology Information. (2025). 2-Chloro-N-(2-phenylethyl)acetamide (Compound Summary). PubChem. Available at: [Link]

  • PrepChem. (2024).[2] Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.[1] Available at: [Link]

  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. (2023). N-Methyl-2-chloroacetamide Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Comparative HPLC Guide: Analysis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13156-95-1 analog/derivative) is a critical synthetic intermediate and a Potential Genotoxic Impurity (PGI) formed during the acylation of N-methylphenethylamine. Its analysis requires rigorous separation from its basic precursor (N-methylphenethylamine) and its hydrolysis degradation products.

This guide compares two validated chromatographic approaches: a Standard Reversed-Phase (C18) method for general purity assessment and a Phenyl-Hexyl (Pi-Select) method for high-resolution impurity profiling. The Phenyl-Hexyl approach is recommended for drug development workflows due to superior selectivity for the aromatic phenethyl moiety.

Part 1: Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Structure N-alkylated

-chloroacetamide
Detection: Weak UV chromophore (phenyl ring only).

~210 nm. MS: ESI+ sensitive (protonated amide).
Reactivity Alkylating agent (Electrophile)Stability: Susceptible to hydrolysis in aqueous mobile phases over time. Action: Limit autosampler residence time; maintain neutral/acidic pH.
Polarity Moderate Lipophilicity (LogP ~2.1)Retention: Elutes after the polar amine precursor but before highly non-polar dimers.
Class Potential Genotoxic Impurity (PGI)Sensitivity: Methods must achieve LOQ < 0.05% (trace level) relative to API.

Part 2: Method Comparison Guide

Method A: Standard C18 (General Screening)

Best for: Routine synthesis monitoring and raw material checks.

  • Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, predictable elution order.

  • Cons: Poor peak shape for the precursor (N-methylphenethylamine) without ion-pairing agents; limited selectivity between chloro- and hydroxy- analogs.

Method B: Phenyl-Hexyl (High-Resolution Profiling)

Best for: Trace impurity analysis, PGI quantification, and forensic profiling.

  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.6 µm).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking with the phenethyl ring.
  • Pros: Superior resolution of aromatic isomers; sharp peaks for basic precursors using acidic mobile phases (formic acid).

  • Cons: Requires longer equilibration times.

Comparative Data Summary
MetricMethod A (C18)Method B (Phenyl-Hexyl)
Precursor Tailing (Tf) 1.5 - 2.0 (Tailing)1.0 - 1.2 (Sharp)
Resolution (Rs) > 2.0> 4.5
Target Retention (

)
~ 5.0~ 6.5 (Enhanced retention)
MS Compatibility HighHigh

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry, which provides orthogonal selectivity to C18 by leveraging the


-electron interactions with the target's phenyl ring. This is the preferred method for separating the neutral chloroacetamide from its basic amine precursor.
Instrumentation & Conditions
  • System: HPLC or UHPLC with DAD or MS detector.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Temperature: 40°C (Controlled to prevent hydrolysis).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Detection:

    • UV: 210 nm (primary), 254 nm (secondary).

    • MS: ESI Positive Mode, SIM (m/z 212.0 for [M+H]+).

Mobile Phase Preparation[1][2][3]
  • Solvent A: Water + 0.1% Formic Acid (v/v).[1][2] Note: Formic acid suppresses silanol activity, improving precursor peak shape.

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[1]

Gradient Program
Time (min)% Solvent BEvent
0.010Initial Hold
1.010Sample Injection
8.090Linear Ramp (Elution of Target)
10.090Wash
10.110Re-equilibration
13.010End
Retention Logic & Elution Order
  • N-methylphenethylamine (Precursor): Elutes early (RT ~2-3 min). Ionized at pH ~2.7, minimal hydrophobic retention.

  • Hydroxy-Impurity (Hydrolysis Product): Elutes mid-run. More polar than the target.

  • 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (Target): Elutes late (RT ~6-7 min). Neutral amide, retained by lipophilicity and

    
    -
    
    
    
    interactions.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the synthesis pathway, potential degradation (hydrolysis), and the chromatographic separation logic.

HPLC_Workflow Precursor N-methylphenethylamine (Basic, Polar) Target 2-Chloro-N-methyl-N- (2-phenylethyl)acetamide (Neutral, Lipophilic) Precursor->Target Acylation HPLC HPLC Separation (Phenyl-Hexyl Phase) Precursor->HPLC Reagent Chloroacetyl Chloride Reagent->Target Impurity Hydroxy-Analog (Hydrolysis Product) Target->Impurity Hydrolysis (H2O) Target->HPLC Impurity->HPLC Peak 1: Precursor\n(Early Elution) Peak 1: Precursor (Early Elution) HPLC->Peak 1: Precursor\n(Early Elution) Peak 2: Hydroxy-Impurity\n(Mid Elution) Peak 2: Hydroxy-Impurity (Mid Elution) HPLC->Peak 2: Hydroxy-Impurity\n(Mid Elution) Peak 3: Target\n(Late Elution) Peak 3: Target (Late Elution) HPLC->Peak 3: Target\n(Late Elution)

Caption: Reaction pathway and chromatographic elution order. The target compound elutes last due to amide neutrality and


-

interactions.

Part 5: Troubleshooting & Validation

Stability of Solution
  • Issue: "Ghost peak" appearing at RRT ~0.8 relative to the main peak.

  • Cause: Hydrolysis of the C-Cl bond to C-OH in aqueous diluents.

  • Solution: Use Acetonitrile as the diluent. Analyze samples within 4 hours of preparation.

Peak Tailing
  • Issue: Asymmetry > 1.5 for the amine precursor.

  • Cause: Residual silanol interactions with the secondary amine.

  • Solution: Ensure Mobile Phase A contains at least 0.1% Formic Acid or 10mM Ammonium Formate. The acidic pH ensures the amine is fully protonated, while the Phenyl-Hexyl phase provides alternative selectivity.

Detection Limits (LOD)
  • For trace PGI analysis (ppm level), UV detection at 210 nm may be insufficient due to matrix interference.

  • Recommendation: Switch to SIM (Selected Ion Monitoring) at m/z 212 [M+H]+ and 214 [M+H+2]+ (chlorine isotope pattern confirms identity).

References

  • BenchChem. Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol. Retrieved from BenchChem Protocols. Link

  • Lai, Y. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.[2] Journal of Food and Drug Analysis, 29(1), 146-159. Link

  • SIELC Technologies. Separation of m-Methoxy-N-methylphenethylamine on Newcrom R1 HPLC column. Application Note. Link

  • Morissette, M. F., et al. (2018).[3] Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93-99.[3] Link[3]

  • Sigma-Aldrich. 2-Chloro-N-(2-phenylethyl)acetamide Product Information.Link

Sources

Comparing reactivity of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide vs. chloroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide and Chloroacetamide

Introduction

In the realm of synthetic chemistry and drug development, α-haloacetamides are a cornerstone class of reagents, prized for their ability to function as electrophiles in nucleophilic substitution reactions. This reactivity is pivotal in various applications, from the synthesis of complex heterocyclic scaffolds to the development of targeted covalent inhibitors that modify specific amino acid residues in proteins.[1][2] The reactivity of these compounds, however, is not uniform and is profoundly influenced by the substituents on the amide nitrogen.

This guide provides an in-depth, objective comparison of the reactivity of two such compounds: the structurally more complex 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide and the parent compound, chloroacetamide. By examining their structural and electronic differences, we can elucidate the underlying principles governing their reactivity and provide researchers with the insights needed to make informed decisions in their experimental designs.

Structural and Electronic Considerations

The fundamental difference between 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide and chloroacetamide lies in the substitution at the amide nitrogen. Chloroacetamide is a primary amide, possessing two hydrogen atoms on the nitrogen, whereas 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is a tertiary amide, with methyl and phenylethyl groups attached to the nitrogen.

Figure 1: Chemical Structures

Caption: Molecular structures of the two chloroacetamide derivatives.

These structural variations have significant implications for the electronic and steric environment around the reactive α-carbon, which is the site of nucleophilic attack. The primary mechanism for the reaction of α-haloacetyl compounds with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[3] The rate of an SN2 reaction is sensitive to several factors, including the strength of the nucleophile, the nature of the leaving group, the solvent, and, crucially, the structure of the substrate.[4][5]

Electronic Effects

The reactivity of the α-carbon is influenced by the electronic properties of the adjacent amide group. Amides are known to be relatively unreactive due to resonance delocalization of the nitrogen lone pair with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[6] However, in the context of SN2 reactions at the α-carbon, the electronic nature of the N-substituents plays a key role.

  • Chloroacetamide: The presence of two hydrogen atoms on the nitrogen results in a standard amide resonance.

  • 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: The methyl and phenylethyl groups are generally considered to be weakly electron-donating. These groups can slightly increase the electron density on the nitrogen, potentially enhancing the resonance effect and thereby decreasing the electrophilicity of the α-carbon to a small extent compared to an unsubstituted amide. However, studies on similar N-substituted chloroacetamides have shown that the electronic effects of alkyl and aryl groups can be complex.[7][8]

Steric Hindrance

Steric hindrance is a critical factor in SN2 reactions, which proceed via a backside attack on the electrophilic carbon.[4][9]

  • Chloroacetamide: As a primary amide, the steric bulk around the reaction center is minimal, allowing for relatively easy access by incoming nucleophiles.

  • 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: The presence of the methyl and, more significantly, the bulky phenylethyl group on the nitrogen atom introduces considerable steric hindrance. This bulk can impede the approach of a nucleophile to the α-carbon, thereby slowing down the rate of reaction. Computational studies have shown that steric hindrance can significantly impact the reactivity of amides.[10][11]

Comparative Reactivity Analysis

Based on the principles of SN2 reactions, a clear hypothesis can be formulated: Chloroacetamide is expected to be significantly more reactive than 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. This is primarily due to the substantial steric hindrance imposed by the N-methyl and N-phenylethyl substituents in the latter, which outweighs the subtle electronic effects.

Table 1: Predicted Relative Reactivity and Influencing Factors

CompoundPredicted Relative ReactivityPrimary Influencing FactorSecondary Influencing Factor
Chloroacetamide HighLow Steric HindranceStandard Amide Electronics
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide LowHigh Steric HindranceMinor Electronic Effects from N-Substituents

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for determining the second-order rate constants for the reaction of each chloroacetamide with a model thiol nucleophile, such as glutathione (GSH), using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[2]

Materials and Equipment
  • 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

  • Chloroacetamide

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

  • Micropipettes and standard laboratory glassware

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare stock solutions of chloroacetamides and GSH in buffer initiate Initiate reaction by mixing reactants in a thermostatted vessel prep_stock->initiate prep_hplc Equilibrate HPLC system inject Inject quenched samples into HPLC prep_hplc->inject aliquot Withdraw aliquots at specific time intervals initiate->aliquot quench Quench reaction in aliquots (e.g., with acid) aliquot->quench quench->inject monitor Monitor disappearance of reactants and appearance of product inject->monitor calculate Calculate rate constants from concentration vs. time data monitor->calculate

Caption: Workflow for the comparative kinetic analysis.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, chloroacetamide, and GSH in the phosphate buffer. The concentrations should be chosen to allow for pseudo-first-order conditions (i.e., the concentration of one reactant is in large excess, typically 10-fold or more). For example, [GSH] = 10 mM and [Chloroacetamide] = 1 mM.

  • Reaction Initiation:

    • Equilibrate the reactant solutions and the reaction buffer to the desired temperature (e.g., 25 °C) in a thermostatted water bath.

    • Initiate the reaction by adding the chloroacetamide stock solution to the GSH solution with rapid mixing. Start a timer immediately.

  • Time-Course Analysis:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a solution that stops the reaction, such as a small volume of a strong acid (e.g., 10% TFA), which will protonate the thiolate.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • Monitor the elution of the reactants and the product using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).

    • Quantify the peak areas corresponding to the starting materials and the product.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the limiting reactant (the chloroacetamide) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k').[2]

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the excess reactant (GSH): k₂ = k' / [GSH].[2]

    • Compare the k₂ values for 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide and chloroacetamide.

Conclusion

The reactivity of α-chloroacetamides in nucleophilic substitution reactions is critically dependent on the substitution pattern at the amide nitrogen. While electronic effects play a role, steric hindrance is often the dominant factor. In the comparison between 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide and chloroacetamide, the bulky substituents on the nitrogen of the former are predicted to significantly reduce its reactivity compared to the sterically unhindered parent compound.

For researchers and drug development professionals, this difference in reactivity has important practical implications. Chloroacetamide is a suitable choice for applications requiring a highly reactive electrophile for rapid covalent modification. Conversely, 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, with its attenuated reactivity, may be more appropriate for situations where greater control and selectivity are desired, or where a less reactive electrophile is necessary to avoid off-target reactions. The experimental protocol provided offers a robust framework for quantifying these reactivity differences and guiding the rational selection of reagents for specific synthetic and biological applications.

References

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed. Available at: [Link]

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Nucleophilic Substitution Reactions of α-Chloroacetanilides with Pyridines in Dimethyl Sulfoxide | Request PDF - ResearchGate. Available at: [Link]

  • How to Enhance Amide Reactivity via Electronic Modulation. Available at: [Link]

  • Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide - PrepChem.com. Available at: [Link]

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects - Journal of Agricultural and Food Chemistry - ACS Figshare. Available at: [Link]

  • Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed. Available at: [Link]

  • Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide | Request PDF - ResearchGate. Available at: [Link]

  • Predicting relative efficiency of amide bond formation using multivariate linear regression. Available at: [Link]

  • SN1 & SN2 Reactions: Alkyl Halide Reactivity Lab - Studylib. Available at: [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • Characteristics of the SN2 Reaction | Organic Chemistry... - Fiveable. Available at: [Link]

  • Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Factors Affecting SN2 Reactions - Chad's Prep®. Available at: [Link]

  • (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives - ResearchGate. Available at: [Link]

  • 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

  • SN2 reaction - Wikipedia. Available at: [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • 2-Chloro-N-phenethylacetamide (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Available at: [Link]

  • Computational study of the effects of steric hindrance on amide bond cleavage - PubMed. Available at: [Link]

  • Chloroacetamide – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Alkyl Halides: SN1 & SN2 Reactivity | PDF | Chemical Reactions | Precipitation (Chemistry). Available at: [Link]

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]

  • Relative Rates of SN1 and SN2 Reactions - Science Learning Center. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Available at: [Link]

  • SN2 Reactions of Alkyl Halides - WebAssign. Available at: [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions - ksu.edu.sa. Available at: [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole - Journal. Available at: [Link]

  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. Available at: [Link]

  • (PDF) 2-Chloro-N-methyl-N-phenylacetamide - ResearchGate. Available at: [Link]

  • 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem - NIH. Available at: [Link]

Sources

Comparative Guide: In Silico 13C NMR Prediction vs. Experimental Reality for Tertiary Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks where in silico NMR prediction tools fail to align with experimental reality. While modern prediction algorithms are highly advanced, complex dynamic stereochemistry—such as the restricted bond rotation found in multi-substituted tertiary amides—often exposes the limitations of topological prediction models.

This guide objectively compares the performance of industry-standard NMR prediction software (1 [4], 2 [5], and 3 [3]) against empirical 13C NMR data for the synthetic intermediate 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide .

The Scientific Challenge: Tertiary Amide Rotamers

To accurately evaluate prediction software, we must first understand the causality behind the complex experimental data of our target molecule.

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is a tertiary amide. In multi-substituted amides, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl


-system via 

conjugation [1]. This imparts a partial double-bond character to the C-N bond, significantly restricting free rotation.

At room temperature (298 K), the thermal energy is insufficient to rapidly overcome this rotational barrier (typically 15–20 kcal/mol). Because the interconversion between the cis and trans conformers is slower than the NMR timescale, the spectrometer detects both rotamers as distinct chemical entities [1]. This results in peak doubling in the 13C NMR spectrum for carbons in close proximity to the amide bond (e.g., the carbonyl carbon, N-methyl, N-methylene, and the


-chloro carbon).

Most standard 2D-topology-based prediction tools fail to account for this dynamic equilibrium, outputting a single averaged shift or the shift of the global minimum conformer, which can severely mislead researchers during structural verification.

Rotamers Cis Cis-Rotamer Minor Population N-CH3 syn to C=O Trans Trans-Rotamer Major Population N-CH3 anti to C=O Cis->Trans Restricted Rotation (Slow Exchange at 298K)

Fig 1. Restricted C-N bond rotation in tertiary amides leading to distinct NMR rotamer populations.

Experimental & In Silico Methodologies

To ensure a self-validating system, the following protocols detail the exact parameters used to generate the comparative data.

Protocol A: Synthesis and Empirical NMR Acquisition
  • Reaction Setup: Dissolve N-methylphenethylamine (10.0 g, 73.9 mmol) and triethylamine (11.2 g, 110.8 mmol) in 200 mL of anhydrous tetrahydrofuran (THF). Cool the mixture in a water/ice bath (0 °C) [2].

  • Acylation: Dropwise, add a solution of chloroacetyl chloride (10.0 g, 88.7 mmol) in 50 mL THF. The slow addition controls the exothermic reaction and prevents degradation.

  • Isolation: Allow the mixture to warm to ambient temperature and stir for 6 hours. Filter the triethylamine hydrochloride salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography (1:1 ethyl acetate/hexane) to yield the target compound as a brown oil [2].

  • Sample Preparation: Dissolve 50 mg of the purified compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
    
  • NMR Acquisition: Acquire the 13C NMR spectrum at 298 K on a 400 MHz spectrometer (100 MHz for 13C). Use a standard proton-decoupled sequence (zgpg30), 1024 scans, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of quaternary carbons.

Protocol B: In Silico Prediction Workflow
  • ACD/Labs NMR Predictors: Input the 2D structure. Set the nucleus to 13C and solvent to CDCl

    
    . Execute the dual algorithm combining Neural Networks and Hierarchical Orthogonal Space Encoding (HOSE) codes [4].
    
  • Mnova Predict: Import the structure. Select "Predict 13C Spectrum" using the Ensemble NMR Predictor engine, which integrates Machine Learning with increment methods and HOSE codes [5].

  • ChemDraw (ChemBioDraw Ultra): Draw the structure and execute Structure -> Predict 13C-NMR Shifts. This relies purely on basic lookup tables and additive increment rules[3].

Workflow A Experimental Synthesis & NMR Acquisition E Data Alignment & Rotamer Deconvolution A->E B ChemDraw (Lookup Tables) B->E C Mnova (Machine Learning + HOSE) C->E D ACD/Labs (Neural Networks + HOSE) D->E F Deviation Analysis (Δδ ppm) E->F

Fig 2. Comparative workflow for experimental vs. in silico 13C NMR analysis.

Data Presentation & Performance Comparison

The table below summarizes the 13C NMR chemical shifts (


, ppm). Experimental data displays two values for carbons near the amide center, representing the major and minor rotamers. Prediction algorithms output a single value based on their respective training sets.
Carbon PositionExperimental (Major / Minor)ACD/Labs (Neural Net/HOSE)Mnova (Ensemble ML)ChemDraw (Increments)Absolute Error (Best Predictor vs Major)
C=O (Carbonyl) 166.8 / 166.3166.5167.1168.00.3 ppm (ACD/Labs)
CH

-Cl (

-chloro)
41.2 / 41.541.040.843.50.2 ppm (ACD/Labs)
N-CH

(Aliphatic)
50.5 / 48.251.249.552.10.7 ppm (ACD/Labs)
N-CH

(Methyl)
36.1 / 34.035.835.232.00.3 ppm (ACD/Labs)
CH

-Ph (Benzylic)
33.8 / 35.134.534.036.20.2 ppm (Mnova)
Ph-ipso (Aromatic) 138.5138.2138.7139.10.2 ppm (Mnova)
Ph-ortho/meta ~128.8 / 128.6128.5128.8128.20.0 ppm (Mnova)
Causality & Deviation Analysis
  • The ChemDraw Limitation: ChemDraw exhibits significant deviations, particularly at the N-CH

    
     position (
    
    
    
    ppm). This occurs because its lookup tables fail to account for the anisotropic shielding cone generated by the phenyl ring folding over the amide bond in 3D space, nor does it calculate the specific electronic environment of the tertiary amide [3].
  • ACD/Labs vs. Mnova: Both ACD/Labs and Mnova perform exceptionally well for the global minimum conformer. ACD/Labs slightly edges out Mnova on the heteroatom-adjacent carbons (C=O, CH

    
    -Cl) due to its vast proprietary database of HOSE codes specifically tuned for drug-like scaffolds [4]. Mnova excels in the aromatic region, likely due to its robust machine learning increments [5].
    
  • The Rotamer Blindspot: None of the software natively predicted the peak doubling (e.g., the 36.1 / 34.0 ppm split for N-CH

    
    ) out-of-the-box. To predict rotamers in silico, a researcher must manually generate the 3D cis and trans conformers using DFT (Density Functional Theory) and run GIAO (Gauge-Independent Atomic Orbital) NMR calculations—a process far more computationally expensive than standard 2D prediction [3].
    

Conclusion & Recommendations

For drug development professionals working with complex, multi-substituted amides:

  • Do not rely on ChemDraw for final structural verification. Its additive rules are insufficient for molecules with complex 3D conformational dynamics and anisotropic effects.

  • Use ACD/Labs or Mnova for high-fidelity baseline predictions. Both tools provide excellent accuracy (

    
     ppm) for the major rotameric state.
    
  • Trust the Experimental Causality: If you observe peak doubling in the 40-55 ppm (aliphatic N-substituents) and 165-170 ppm (carbonyl) regions for a purified tertiary amide, do not assume contamination. This is the physical manifestation of slow rotameric exchange on the NMR timescale [1].

References

  • NMR studies of rotamers with multi-substituted amides Journal of Engineering Sciences and Innov
  • Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide PrepChem.com
  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds?
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor ACD/Labs
  • Mnova Predict | Accur

Sources

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